Product packaging for 2-Amino-4-nitro-5-methoxybenzoic Acid(Cat. No.:CAS No. 196194-99-7)

2-Amino-4-nitro-5-methoxybenzoic Acid

Cat. No.: B112209
CAS No.: 196194-99-7
M. Wt: 212.16 g/mol
InChI Key: SDGOTDAQMBDEOT-UHFFFAOYSA-N
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Description

2-Amino-4-nitro-5-methoxybenzoic Acid is a benzoic acid derivative serving as a versatile chemical building block in organic synthesis . Its structure, featuring both electron-donating (amino, methoxy) and electron-withdrawing (nitro, carboxylic acid) functional groups on an aromatic ring, makes it a valuable intermediate for constructing more complex molecules . Researchers utilize this compound in the development of novel heterocyclic compounds, particularly as a precursor in imidazole and other fused ring systems . The presence of multiple functional groups allows for selective chemical reactions, enabling its use in pharmaceutical research for the synthesis of potential active ingredients . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O5 B112209 2-Amino-4-nitro-5-methoxybenzoic Acid CAS No. 196194-99-7

Properties

IUPAC Name

2-amino-5-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGOTDAQMBDEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611724
Record name 2-Amino-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196194-99-7
Record name 2-Amino-5-methoxy-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-4-nitro-5-methoxybenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the synthesis of 2-Amino-4-nitro-5-methoxybenzoic acid for researchers, scientists, and drug development professionals. This document outlines a proposed multi-step synthesis pathway, including detailed experimental protocols and data presentation.

Proposed Synthesis Pathway

A feasible synthetic route for this compound commences with the commercially available starting material, 2-Amino-5-methoxybenzoic acid. The synthesis involves a three-step process: protection of the amino group, subsequent nitration, and final deprotection to yield the target compound.

Synthesis of this compound start 2-Amino-5-methoxybenzoic acid step1 2-Acetylamino-5-methoxybenzoic acid start->step1 Acetylation (Acetic Anhydride) step2 2-Acetylamino-4-nitro-5-methoxybenzoic acid step1->step2 Nitration (HNO3, H2SO4) end This compound step2->end Hydrolysis (Acid or Base)

Caption: Proposed synthesis pathway for this compound.

Data Presentation

The following table summarizes the key materials and expected products for each step of the synthesis.

StepStarting MaterialKey ReagentsIntermediate/Product
12-Amino-5-methoxybenzoic acidAcetic Anhydride2-Acetylamino-5-methoxybenzoic acid
22-Acetylamino-5-methoxybenzoic acidConc. Nitric Acid, Conc. Sulfuric Acid2-Acetylamino-4-nitro-5-methoxybenzoic acid
32-Acetylamino-4-nitro-5-methoxybenzoic acidAqueous Acid (e.g., HCl) or Base (e.g., NaOH)This compound

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations for analogous compounds.

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

To control the subsequent nitration step and prevent oxidation of the amino group, it is first protected as an acetamide.

Reaction: 2-Amino-5-methoxybenzoic acid reacts with acetic anhydride to form 2-Acetylamino-5-methoxybenzoic acid.

Experimental Protocol (Analogous Procedure):

  • In a suitable reaction vessel, dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be required for complete dissolution.

  • To the stirred solution, add 1.2 equivalents of acetic anhydride in a dropwise manner.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately one hour.[1]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring to precipitate the product.

  • Collect the resulting solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • The crude 2-Acetylamino-5-methoxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.

  • Dry the purified product in a vacuum oven.

Step 2: Nitration of 2-Acetylamino-5-methoxybenzoic acid

With the amino group protected, the aromatic ring can be nitrated. The acetylamino and methoxy groups are expected to direct the incoming nitro group to the 4-position.

Reaction: 2-Acetylamino-5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-Acetylamino-4-nitro-5-methoxybenzoic acid.

Experimental Protocol (Analogous Procedure):

  • In a flask, carefully add a calculated volume of concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.

  • To the cold sulfuric acid, slowly add the dried 2-Acetylamino-5-methoxybenzoic acid from the previous step in small portions, ensuring the temperature does not exceed 5°C.[1]

  • In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.[1][2]

  • Add the cold nitrating mixture dropwise to the stirred solution of the acetylated starting material. The reaction temperature must be strictly maintained below 10°C throughout the addition.[1]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional two hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]

  • Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry.

  • The crude 2-Acetylamino-4-nitro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent.

Step 3: Hydrolysis of 2-Acetylamino-4-nitro-5-methoxybenzoic acid

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Reaction: 2-Acetylamino-4-nitro-5-methoxybenzoic acid is hydrolyzed to produce this compound.

Experimental Protocol (Analogous Procedure):

  • Suspend the crude 2-Acetylamino-4-nitro-5-methoxybenzoic acid in a 10% aqueous sodium hydroxide solution in a round-bottom flask.[1]

  • Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[1]

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4, which will precipitate the final product.[1]

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • The product, this compound, can be further purified by recrystallization if necessary.

  • Dry the final product in a vacuum oven.

References

An In-depth Technical Guide to the Predicted Physicochemical Properties of 2-Amino-4-nitro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Amino-4-nitro-5-methoxybenzoic acid. The information presented herein is intended to support research, development, and drug discovery activities by offering a detailed profile of this compound's fundamental characteristics. This document summarizes key quantitative data, outlines established experimental protocols for property determination, and includes a logical workflow for the physicochemical characterization of a novel chemical entity.

Physicochemical Properties

The following table summarizes the available experimental and predicted physicochemical properties of this compound. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
Melting Point 217-218 °C (Experimental)ChemicalBook
Boiling Point 470.8 ± 45.0 °C (Predicted)ChemicalBook
Density 1.514 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 3.80 ± 0.13 (Predicted)ChemicalBook
LogP 1.89 (Predicted)Molinspiration
Aqueous Solubility -2.7 log(mol/L) (Predicted)ALOGPS

Experimental Protocols

This section details standardized methodologies for the experimental determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a crucial indicator of purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range from T1 to T2. For pure compounds, this range is typically narrow (0.5-2 °C).

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa), which describes the extent of ionization of the compound at different pH values.

Methodology:

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP), a measure of the compound's lipophilicity.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.

Methodology:

  • Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed container. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: The aqueous solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L).

Physicochemical Property Determination Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical compound.

G cluster_0 Compound Synthesis & Purification cluster_1 Initial Characterization cluster_2 Physicochemical Property Determination cluster_3 Data Analysis & Reporting start Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) start->purification identity Structural Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC, LC-MS) identity->purity melting_point Melting Point purity->melting_point pka pKa (Potentiometric Titration) purity->pka logp LogP (Shake-Flask Method) purity->logp solubility Aqueous Solubility purity->solubility data_analysis Data Compilation & Analysis melting_point->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis report Technical Data Sheet Generation data_analysis->report

Physicochemical Characterization Workflow

References

An In-depth Technical Guide to 2-Amino-4-nitro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 196194-99-7

This technical guide provides a comprehensive overview of 2-Amino-4-nitro-5-methoxybenzoic acid, a substituted aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of extensive experimental data for this specific compound, this guide incorporates information from structurally related molecules to provide a predictive framework for its characteristics and potential applications.

Physicochemical Properties

This compound is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.16 g/mol .[1][2][3] The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 196194-99-7[1]
Molecular Formula C8H8N2O5[1][2][3]
Molecular Weight 212.16 g/mol [1][2][3]
Boiling Point 470.8 °C at 760 mmHg[3]
Density 1.514 g/cm³[3]
Flash Point 238.5 °C[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would be a multi-step process starting from a commercially available substituted aniline. The following diagram illustrates a conceptual synthetic workflow.

G A 2-Amino-5-methoxybenzoic acid B Protection of Amino Group (e.g., Acetylation) A->B C N-Acetyl-2-amino-5-methoxybenzoic acid B->C D Nitration (HNO3/H2SO4) C->D E N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid D->E F Deprotection (Hydrolysis) E->F G This compound F->G

Caption: Proposed multi-step synthesis of this compound.

General Experimental Protocol for Nitration (Analogous Compound)

The following is a general protocol for the nitration of an N-acetylated aminobenzoic acid derivative, adapted from procedures for similar compounds.[4]

Materials:

  • N-acetyl-2-amino-5-methoxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a flask, dissolve the N-acetyl-2-amino-5-methoxybenzoic acid in concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while stirring vigorously. The temperature should be carefully maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir for several hours at a controlled temperature.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the nitrated product.

  • Filter the solid precipitate and wash it with cold water until the filtrate is neutral.

  • Dry the product, N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid.

General Experimental Protocol for Deprotection (Hydrolysis)

Materials:

  • N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid

  • Aqueous Hydrochloric Acid (HCl)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Suspend the N-Acetyl-2-amino-4-nitro-5-methoxybenzoic acid in a mixture of ethanol and aqueous hydrochloric acid.

  • Heat the mixture to reflux and maintain for the required duration to complete the hydrolysis.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold water, and dry to obtain this compound.

Potential Biological Activity and Role in Drug Discovery

While there is no specific biological activity reported for this compound, its structural motifs are present in various biologically active molecules. Substituted nitroaromatic compounds are known to have a wide range of pharmacological properties. For instance, the related compound 2-Amino-5-nitrobenzoic acid has been investigated for its potential as an inhibitor of glutamate dehydrogenase (GDH), suggesting possible applications in oncology and as an antimicrobial agent.[5]

The presence of amino and carboxylic acid groups makes this molecule a versatile scaffold for chemical modifications in drug discovery programs. It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Drug Discovery and Development Workflow

The integration of a novel compound like this compound into a drug discovery pipeline would follow a structured progression from initial synthesis to preclinical studies.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase A Synthesis of 2-Amino-4-nitro-5- methoxybenzoic acid B Library Generation (Derivatization) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E Hit-to-Lead F In vitro & In vivo Pharmacology E->F G Toxicology Studies F->G H Candidate Selection G->H

Caption: A generalized workflow for drug discovery and development.

Potential Signaling Pathway Involvement

Given the structural similarity to other amino acid derivatives, it is conceivable that this compound could interact with cellular pathways that sense amino acid levels. One such critical pathway is the mTOR (mammalian target of rapamycin) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism. However, it is important to emphasize that there is currently no direct evidence linking this compound to the mTOR pathway or any other signaling cascade. Further research would be required to investigate such potential interactions.

Conclusion

This compound is a chemical compound with potential applications in research and development, particularly as a building block in the synthesis of more complex molecules. While specific experimental data for this compound is scarce, this guide provides a foundational overview based on its chemical structure and data from analogous compounds. Further experimental validation is necessary to fully elucidate its physicochemical properties, biological activities, and potential therapeutic applications.

References

Potential Biological Activity of Substituted Nitrobenzoic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzoic acids are a class of aromatic compounds featuring a benzene ring functionalized with both a nitro group and a carboxylic acid. The strong electron-withdrawing nature of the nitro group, combined with the versatile chemistry of the carboxylic acid moiety, makes these compounds valuable scaffolds in medicinal chemistry. Extensive research has demonstrated their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted nitrobenzoic acids, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways to aid in ongoing drug discovery and development efforts.

Antimicrobial Activity

Substituted nitrobenzoic acids have shown considerable efficacy against a range of microbial pathogens, including bacteria and fungi. A primary mechanism of their antimicrobial action involves the intracellular bioreduction of the nitro group. This process generates toxic reactive nitrogen species that can inflict damage upon microbial DNA and other essential biomolecules.[1] The position and nature of substituents on the benzoic acid ring play a crucial role in modulating the antimicrobial potency.

Antibacterial Activity

These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often a critical determinant of antibacterial efficacy. For instance, derivatives of 2-chloro-5-nitrobenzoic acid have shown significant inhibitory profiles. One such derivative exhibited broad-spectrum activity with inhibition zones of up to 27 mm against S. aureus and 17 mm against E. coli.[2]

Table 1: Antibacterial Activity of Substituted Nitrobenzoic Acid Derivatives

Compound/DerivativeTarget Organism(s)Activity MeasurementResultReference(s)
2-Chloro-5-nitrobenzoic acid derivative 1Staphylococcus aureus ATCCZone of InhibitionUp to 27 mm[2]
2-Chloro-5-nitrobenzoic acid derivative 1Escherichia coliZone of Inhibition17 mm[2]
2-Chloro-5-nitrobenzoic acid derivative 2Methicillin-resistant S. aureus (MRSA)Zone of Inhibition14-16 mm[2]
Benzonaptho and tolyl substituted benzimidazolo benzothiophenes (from 4-fluoro-3-nitrobenzoic acid)Klebsiella pneumoniaeMIC10-20 µg/mL[3]
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesS. aureus, B. subtilis, P. aeruginosa, E. coliMIC>500 µg/mL[4]
Antifungal Activity

Certain nitrobenzoic acid derivatives have also been explored for their antifungal properties. Studies have indicated that esters of 3-methyl-4-nitrobenzoate are effective against pathogenic yeasts.[1]

Table 2: Antifungal Activity of a Substituted Nitrobenzoic Acid Derivative

Compound/DerivativeTarget Organism(s)Activity MeasurementResultReference(s)
2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivativesCandida albicans, C. kruseiMIC>1000 µg/mL

Anticancer Activity

The benzoic acid scaffold is a constituent of numerous anticancer agents.[1] Research into nitro-substituted derivatives has revealed their potential as cytotoxic agents. For example, quinazolinone derivatives synthesized from 2-aminobenzoic acid have been assessed for their anticancer properties against human breast cancer cell lines (MCF-7).[1] Furthermore, the strategic placement of the carboxylic acid group in relation to a nitrogen mustard moiety has been shown to favorably impact the therapeutic index of these cytotoxic compounds.

Table 3: Anticancer Activity of Substituted Benzoic Acid Derivatives

Compound/Derivative ClassSpecific Derivative(s)Target Cell Line(s)Activity MeasurementResultReference(s)
Quinazolinone Derivatives (from 2-aminobenzoic acid)Compound 5MCF-7 (Breast Cancer)IC50100 µM/ml[5]
3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivativesCompound 6HeLa (Cervical Cancer)IC5022.9 µg/ml[5]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid-HeLa (Cervical Cancer)IC5017.84 µM[5]
Silver nanoparticles with 4-N-methyl benzoic acid-MCF-7 (Breast Cancer)IC5042.19 mg/ml[5]
3-nitro-2-styryl benzoic acid amide derivatives----[6]

Anti-inflammatory Activity

The anti-inflammatory potential of substituted nitrobenzoic acids has been demonstrated, in part, through the design of nitric oxide (NO) donor compounds. These molecules are engineered to release NO, a key signaling molecule with multifaceted roles in inflammation. For instance, a nitroalkene benzoic acid derivative, (E)-4-(2-nitrovinyl) benzoic acid (BANA), has been shown to exert a significant inhibition of NF-κB activation, a key pathway in inflammation.[7] This inhibition of NF-κB in microglia suggests a therapeutic potential for neuroinflammatory conditions like amyotrophic lateral sclerosis (ALS).[7]

Enzyme Inhibition

Substituted nitrobenzoic acids can act as inhibitors of specific enzymes. A notable example is 4-nitrobenzoic acid, which has been identified as a competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (COQ2), a key enzyme in the biosynthesis of Coenzyme Q (CoQ).[8] By competing with the natural substrate, 4-hydroxybenzoic acid, 4-nitrobenzoic acid can effectively decrease CoQ production in mammalian cells.[8][9] This inhibitory action provides a valuable tool for studying CoQ deficiency and supplementation.[8]

Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism: Bioreduction of the Nitro Group

The antimicrobial activity of many nitroaromatic compounds is dependent on the bioreduction of the nitro group within the microbial cell. This process, often catalyzed by nitroreductases, generates a cascade of reactive nitrogen species, including the nitroso and hydroxylamine intermediates, which are highly toxic to the cell. These reactive species can cause widespread damage to cellular macromolecules such as DNA, leading to microbial cell death.

G Nitroaromatic_Compound Nitroaromatic Compound (R-NO2) Nitro_Radical_Anion Nitro Radical Anion (R-NO2•-) Nitroaromatic_Compound->Nitro_Radical_Anion One-electron reduction Nitroreductase Nitroreductase Nitroreductase->Nitro_Radical_Anion Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., R-NO, R-NHOH) Nitro_Radical_Anion->Reactive_Nitrogen_Species Further reduction Cellular_Damage Cellular Damage (DNA, proteins, etc.) Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Bioreduction pathway of nitroaromatic compounds leading to antimicrobial activity.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Certain substituted nitrobenzoic acids can inhibit this pathway, thereby reducing the inflammatory response.[7][10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex Activates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation BANA (E)-4-(2-nitrovinyl) benzoic acid (BANA) BANA->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Inhibition of the canonical NF-κB signaling pathway by a nitroalkene benzoic acid derivative.

Enzyme Inhibition: Coenzyme Q Biosynthesis

Coenzyme Q is a vital component of the electron transport chain. Its biosynthesis involves a multi-step pathway, with the enzyme COQ2 catalyzing the condensation of 4-hydroxybenzoate with a polyprenyl tail. 4-Nitrobenzoic acid acts as a competitive inhibitor of COQ2, blocking this crucial step and thereby reducing the overall production of Coenzyme Q.[8]

G _4HB 4-Hydroxybenzoate (Substrate) COQ2 COQ2 Enzyme _4HB->COQ2 Polyprenyl_PP Polyprenyl Diphosphate Polyprenyl_PP->COQ2 CoQ_Precursor Coenzyme Q Precursor COQ2->CoQ_Precursor CoQ Coenzyme Q CoQ_Precursor->CoQ Further steps _4NBA 4-Nitrobenzoic Acid (Inhibitor) _4NBA->COQ2 Competitive Inhibition

Caption: Competitive inhibition of the COQ2 enzyme in the Coenzyme Q biosynthesis pathway by 4-nitrobenzoic acid.

Experimental Protocols

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antibacterial activity of a compound.[11][12]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial culture (e.g., S. aureus, E. coli) adjusted to 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic) and negative control (solvent)

Procedure:

  • Media and Inoculum Preparation: Prepare MHA according to the manufacturer's instructions and sterilize. Pour the sterile agar into Petri dishes and allow it to solidify. Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[1]

  • Inoculation: Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[1][11]

  • Well Creation: Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.[1][12]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.[11][13]

G A Prepare MHA plates and bacterial inoculum (0.5 McFarland) B Inoculate MHA plates with bacterial suspension A->B C Create wells in the agar B->C D Add test compound, positive, and negative controls to wells C->D E Incubate at 37°C for 18-24h D->E F Measure zones of inhibition E->F

Caption: Experimental workflow for the agar well diffusion assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14][15][16]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture adjusted to 0.5 McFarland standard and then diluted

  • Test compound stock solution

  • Positive control (standard antibiotic) and negative control (broth with inoculum)

  • Sterility control (broth only)

Procedure:

  • Preparation of Dilutions: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.[16]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[14]

  • Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).[16]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

G A Prepare serial dilutions of test compound in a 96-well plate C Inoculate the wells with the bacterial suspension A->C B Prepare and dilute bacterial inoculum B->C D Incubate at 37°C for 16-20h C->D E Determine the MIC by observing the lowest concentration with no growth D->E

Caption: Experimental workflow for the broth microdilution MIC assay.

Anticancer Activity: MTT Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Maintain the desired cancer cell line in an appropriate culture medium. Seed a specific number of cells (e.g., 5 x 10³ cells/well) into 96-well plates and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment: Prepare a series of dilutions of the test compound in the culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include wells for a vehicle control and a positive control (e.g., Doxorubicin). Incubate the plates for a specified period (e.g., 48 hours).[1]

  • MTT Addition and Incubation: After the treatment incubation, add MTT solution (e.g., 10-20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.[1][17] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization: Remove the medium and dissolve the formazan crystals by adding a solubilizing agent (e.g., 100-150 µL of DMSO).[1]

  • Data Analysis: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.[1][17][18] Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed cancer cells in a 96-well plate and incubate for 24h B Treat cells with various concentrations of the test compound for 48h A->B C Add MTT solution and incubate for 2-4h B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Caption: Experimental workflow for the MTT cell viability assay.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

This assay is used to quantify nitric oxide production by measuring its stable breakdown product, nitrite, in cell culture supernatants.[19]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound solutions

  • Griess reagent (e.g., 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.[10]

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.[20]

  • Data Analysis: Measure the absorbance at 540-550 nm.[19] Quantify the nitrite concentration using a sodium nitrite standard curve.

G A Seed RAW 264.7 cells and pre-treat with test compound B Stimulate cells with LPS for 24h A->B C Collect cell culture supernatant B->C D Mix supernatant with Griess reagent C->D E Incubate at room temperature D->E F Measure absorbance at 540-550 nm E->F G Quantify nitrite concentration F->G

Caption: Experimental workflow for the Griess assay for nitric oxide quantification.

Conclusion

Substituted nitrobenzoic acids represent a versatile and promising class of compounds with a wide range of demonstrable biological activities. Their efficacy as antimicrobial, anticancer, and anti-inflammatory agents is often linked to the unique electronic properties conferred by the nitro group and the potential for diverse substitutions on the aromatic ring. The detailed experimental protocols and elucidated mechanisms of action presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important chemical scaffold. Future structure-activity relationship studies will be instrumental in designing and synthesizing novel derivatives with enhanced potency and selectivity for various biological targets.

References

An In-depth Technical Guide to 2-Amino-4-nitro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 2-Amino-4-nitro-5-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₈N₂O₅[1][2]
Molecular Weight 212.16 g/mol [1][2]
Boiling Point 470.8 °C at 760 mmHg[1]
Flash Point 238.5 °C[1]
Density 1.514 g/cm³[1]

Molecular Structure Visualization

The molecular structure of this compound is depicted in the diagram below. This visualization outlines the arrangement of the amino, nitro, methoxy, and carboxylic acid functional groups on the benzene ring.

molecular_structure C1 C C2 C C1->C2 C1_NH2 NH₂ C1->C1_NH2 C3 C C2->C3 C2_COOH COOH C2->C2_COOH C4 C C3->C4 C5 C C4->C5 C4_NO2 NO₂ C4->C4_NO2 C6 C C5->C6 C5_OCH3 OCH₃ C5->C5_OCH3 C6->C1

Molecular structure of this compound.

Experimental Protocols

Synthesis of 2-Amino-4,5-dimethoxybenzoic Acid from Methyl-4,5-dimethoxy-2-nitro-benzoate [1]

This procedure is presented as an illustrative example due to the structural similarities with the target compound.

Materials:

  • Methyl-4,5-dimethoxy-2-nitro-benzoate

  • Potassium hydroxide (KOH) pellets (85%)

  • Ice water

  • Glacial acetic acid

  • 10% Palladium on carbon (Pd/C) catalyst

Procedure:

  • Hydrolysis:

    • Dissolve 48.13 g (0.729 mol) of 85% KOH pellets in 250 ml of ice water to create a clear solution.

    • Add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate to the KOH solution. This will form a green suspension.

    • Heat the suspension to 70°C. During heating, the solution will turn dark red.

    • Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the solution to room temperature.

    • Adjust the pH of the solution to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid. A red suspension will form.

  • Hydrogenation (Reduction):

    • To the red suspension, add 1 g of 10% Pd/C catalyst.

    • Hydrogenate the mixture at 50°C under a pressure of 3.5 bar until the reaction ceases.

    • After hydrogenation, filter the solution to remove the catalyst.

    • Under an inert gas atmosphere, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid, which will result in a light green suspension.

    • Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for another 30 minutes.

  • Isolation and Purification:

    • Filter the resulting product.

    • Wash the collected solid with a total of 250 ml of ice water, divided into two portions.

    • Dry the final product in a vacuum oven at 55°C for 12 hours.

The following diagram illustrates the general workflow for this representative synthesis.

synthesis_workflow cluster_hydrolysis Hydrolysis cluster_hydrogenation Hydrogenation cluster_isolation Isolation start Methyl-4,5-dimethoxy-2-nitro-benzoate step1 Dissolve KOH in ice water start->step1 step2 Add starting material to KOH solution step1->step2 step3 Heat to 70°C step2->step3 step4 Monitor by HPLC step3->step4 step5 Cool and adjust pH to 6.6 with acetic acid step4->step5 step6 Add 10% Pd/C catalyst step5->step6 step7 Hydrogenate at 50°C and 3.5 bar step6->step7 step8 Filter to remove catalyst step7->step8 step9 Adjust pH to 5.1 with acetic acid step8->step9 step10 Stir and cool step9->step10 step11 Filter product step10->step11 step12 Wash with ice water step11->step12 step13 Dry in vacuum oven step12->step13 end 2-Amino-4,5-dimethoxybenzoic acid step13->end

Synthetic workflow for a related aminobenzoic acid.

References

Synthesis of 2-Amino-4-nitro-5-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-4-nitro-5-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations and provides detailed experimental protocols for each step.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from the commercially available 5-methoxy-2-nitrobenzoic acid. The overall strategy involves the initial reduction of a nitro group, followed by a protection-nitration-deprotection sequence to introduce a second nitro group at the desired position.

The key steps are:

  • Reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid.

  • Acetylation of the amino group of 2-amino-5-methoxybenzoic acid to protect it during the subsequent nitration step.

  • Nitration of the resulting 2-acetamido-5-methoxybenzoic acid to introduce a nitro group at the 4-position.

  • Hydrolysis of the acetyl group to yield the final product, this compound.

This approach is designed to control the regioselectivity of the nitration reaction and prevent unwanted side reactions.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

This step involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.

Reaction Scheme:

5-methoxy-2-nitrobenzoic_acid 5-methoxy-2-nitrobenzoic acid H2_PdC H₂, Pd/C THF 5-methoxy-2-nitrobenzoic_acid->H2_PdC 2-amino-5-methoxybenzoic_acid 2-amino-5-methoxybenzoic acid H2_PdC->2-amino-5-methoxybenzoic_acid

Figure 1: Reduction of 5-methoxy-2-nitrobenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-methoxy-2-nitrobenzoic acid197.1530.0 g152.2 mmol
10% Palladium on Carbon (Pd/C)-300 mg-
Tetrahydrofuran (THF)72.11250 mL-
Hydrogen (H₂)2.02Balloon-

Procedure:

  • To a solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in THF (250 mL), add 10% Pd/C (300 mg).

  • Stir the mixture at room temperature under a hydrogen balloon for 18 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a brown solid.[1][2][3]

Quantitative Data:

ProductYieldPurity
2-amino-5-methoxybenzoic acid25.0 g (98%)Not specified
Step 2: Synthesis of 2-Acetamido-5-methoxybenzoic acid

This step protects the amino group as an acetamide to prevent oxidation and control the regioselectivity of the subsequent nitration.

Reaction Scheme:

2-amino-5-methoxybenzoic_acid 2-amino-5-methoxybenzoic acid acetic_anhydride Acetic Anhydride Glacial Acetic Acid 2-amino-5-methoxybenzoic_acid->acetic_anhydride 2-acetamido-5-methoxybenzoic_acid 2-acetamido-5-methoxybenzoic acid acetic_anhydride->2-acetamido-5-methoxybenzoic_acid

Figure 2: Acetylation of 2-amino-5-methoxybenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Representative)
2-amino-5-methoxybenzoic acid167.1610.0 g
Acetic anhydride102.091.2 equivalents
Glacial acetic acid60.0540 mL

Procedure (Adapted from a similar reaction):

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be required.

  • To the stirred solution, cautiously add acetic anhydride dropwise.

  • Heat the reaction mixture to reflux and maintain this temperature for approximately 1 hour.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain purified 2-acetamido-5-methoxybenzoic acid.

Step 3: Synthesis of 2-Acetamido-4-nitro-5-methoxybenzoic acid

This is the key step to introduce the nitro group at the desired 4-position of the benzene ring.

Reaction Scheme:

2-acetamido-5-methoxybenzoic_acid 2-acetamido-5-methoxybenzoic acid nitrating_mixture HNO₃, H₂SO₄ 2-acetamido-5-methoxybenzoic_acid->nitrating_mixture 2-acetamido-4-nitro-5-methoxybenzoic_acid 2-acetamido-4-nitro-5-methoxybenzoic acid nitrating_mixture->2-acetamido-4-nitro-5-methoxybenzoic_acid

Figure 3: Nitration of 2-acetamido-5-methoxybenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Representative)
2-acetamido-5-methoxybenzoic acid209.209.0 g
Concentrated Sulfuric Acid (H₂SO₄)98.0826.0 mL
Concentrated Nitric Acid (HNO₃)63.013.0 mL

Procedure (Adapted from a similar reaction):

  • In a 250 mL beaker, carefully add concentrated sulfuric acid (20 mL) and cool it in an ice-salt bath to below 0°C.

  • To the cold sulfuric acid, slowly add the dried 2-acetamido-5-methoxybenzoic acid in small portions, ensuring the temperature does not exceed 5°C.

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (6.0 mL). Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamido-5-methoxybenzoic acid in sulfuric acid. The temperature must be strictly maintained below 10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated product by vacuum filtration and wash it thoroughly with ice-cold water until the filtrate is neutral.

Step 4: Synthesis of this compound

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Reaction Scheme:

2-acetamido-4-nitro-5-methoxybenzoic_acid 2-acetamido-4-nitro-5-methoxybenzoic acid hydrolysis 10% NaOH (aq) then HCl (aq) 2-acetamido-4-nitro-5-methoxybenzoic_acid->hydrolysis 2-amino-4-nitro-5-methoxybenzoic_acid This compound hydrolysis->2-amino-4-nitro-5-methoxybenzoic_acid

Figure 4: Hydrolysis of 2-acetamido-4-nitro-5-methoxybenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Representative)
2-acetamido-4-nitro-5-methoxybenzoic acid254.20Crude product from Step 3
10% Aqueous Sodium Hydroxide (NaOH)40.00100 mL
Concentrated Hydrochloric Acid (HCl)36.46To pH 3-4

Procedure (Adapted from a similar reaction):

  • Suspend the crude 2-acetamido-4-nitro-5-methoxybenzoic acid in 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved.

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold deionized water and dry it.

  • The product can be further purified by recrystallization if necessary.

Summary of Synthetic Workflow

The entire synthetic pathway is summarized in the following workflow diagram.

G cluster_0 Synthesis of this compound A 5-methoxy-2-nitrobenzoic acid B 2-amino-5-methoxybenzoic acid A->B H₂, Pd/C THF C 2-acetamido-5-methoxybenzoic acid B->C Acetic Anhydride Glacial Acetic Acid D 2-acetamido-4-nitro-5-methoxybenzoic acid C->D HNO₃, H₂SO₄ E This compound D->E NaOH, then HCl

Figure 5: Overall synthetic workflow.

Conclusion

This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The provided experimental protocols, adapted from established procedures for similar transformations, offer a solid foundation for researchers in the field. Careful control of reaction conditions, particularly during the nitration step, is crucial for achieving high yields and purity of the desired product. This guide serves as a valuable resource for the synthesis of this important chemical intermediate for applications in drug discovery and development.

References

Discovery and history of aminonitrobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Aminonitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonitrobenzoic acids are a class of aromatic organic compounds that feature amino, nitro, and carboxylic acid functional groups attached to a benzene ring. These molecules are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows for a wide range of structural modifications. The interplay between the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups on the aromatic ring results in unique physicochemical properties and biological activities.

Para-aminobenzoic acid (PABA), a related compound, is a well-known building block in the pharmaceutical industry, serving as a scaffold for drugs with diverse therapeutic effects, including local anesthetics (procaine, benzocaine), sulfonamide antibiotics, and anti-inflammatory agents.[1][2][3][4] The introduction of a nitro group to the aminobenzoic acid structure further enhances its utility as a synthetic intermediate and can impart specific biological properties. Aminonitrobenzoic acid derivatives are key precursors in the synthesis of various heterocyclic compounds and have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents.[2][5][6]

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of aminonitrobenzoic acid derivatives, with a focus on their role in drug development.

Synthetic Methodologies

The synthesis of aminonitrobenzoic acid derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Routes
  • Nitration of Aminobenzoic Acid Precursors: A common approach involves the direct nitration of an aminobenzoic acid derivative. To prevent oxidation of the amino group and to control the regioselectivity of the nitration, the amino group is typically first protected, often by acetylation. The resulting acetamido group directs the incoming nitro group, primarily to the ortho position. The final step involves the hydrolysis of the protecting group to yield the aminonitrobenzoic acid.[5]

  • Amination of Halonitrobenzoic Acids: This method utilizes nucleophilic aromatic substitution, where a halogen atom on a nitrobenzoic acid ring is displaced by an amine. For example, 2-amino-6-nitrobenzoic acid can be synthesized from 2-chloro-6-nitrobenzoic acid by reaction with ammonia, often in the presence of a copper catalyst to facilitate the reaction under less severe conditions.[7]

  • Reduction of Dinitrobenzoic Acids: Selective reduction of one nitro group on a dinitrobenzoic acid molecule can yield an aminonitrobenzoic acid. This requires careful selection of reducing agents and reaction conditions to avoid the reduction of both nitro groups.

  • Hofmann Degradation: This method has been used to synthesize 2-amino-6-nitrobenzoic acid from 3-nitrophthalimide. The reaction involves treatment with sodium hypochlorite (clorox) and sodium hydroxide, resulting in a high yield of the desired product.[7]

  • Catalytic Hydrogenation: 4-aminobenzoic acid can be prepared from 4-nitrobenzoic acid via catalytic hydrogenation. This method involves reducing the nitro group to an amino group using a catalyst such as Palladium on carbon (Pd/C). This process is known for its high yield (over 96%) and high purity of the final product.[8]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-nitrobenzoic Acid via Nitration of a Protected Precursor [5]

  • Protection (Acetylation): 4-aminobenzoic acid (PABA) is reacted with acetic anhydride to form 4-acetamidobenzoic acid. This step protects the amino group from oxidation during nitration.

  • Nitration: The 4-acetamidobenzoic acid is then nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). The acetamido group directs the nitro group to the ortho position (position 2).

  • Deprotection (Hydrolysis): The resulting 4-acetamido-2-nitrobenzoic acid is hydrolyzed by heating in an acidic or basic solution to remove the acetyl group, yielding 4-amino-2-nitrobenzoic acid.

Protocol 2: Synthesis of Schiff Bases from p-Aminobenzoic Acid (PABA)

  • Reaction Setup: p-Aminobenzoic acid (0.01 mol) and a substituted benzaldehyde (0.01 mol) are refluxed in ethanol for 3-4 hours.

  • Isolation: The reaction mixture is poured onto crushed ice.

  • Purification: The precipitated crude product (the Schiff base) is filtered, dried, and recrystallized from ethanol.

Protocol 3: Synthesis of Ester Derivatives of PABA

  • Esterification: A previously synthesized Schiff base of PABA (0.08 mol) is refluxed with ethanol (0.74 mol) in the presence of sulfuric acid for 3-4 hours.

  • Work-up: The reaction mixture is added to 200 ml of ice-cold water and neutralized with a sodium bicarbonate solution.

  • Extraction: The ester is extracted with ether (50 ml).

  • Isolation: The ether layer is separated and evaporated to yield the final ester derivative.

Synthetic Workflow Visualization

G General Synthetic Workflow for Aminonitrobenzoic Acid Derivatives cluster_start Starting Materials cluster_reactions Key Reactions cluster_products Products PABA Aminobenzoic Acid (e.g., PABA) Protection Protection (e.g., Acetylation) PABA->Protection HaloNBA Halonitrobenzoic Acid (e.g., 2-chloro-6-nitrobenzoic acid) Amination Amination (Nucleophilic Substitution) HaloNBA->Amination Ammonia, Cu catalyst NitroNBA Nitrobenzoic Acid (e.g., 4-nitrobenzoic acid) Hydrogenation Catalytic Hydrogenation NitroNBA->Hydrogenation H2, Pd/C ProtectedIntermediate Protected Intermediate (e.g., 4-acetamido-2-nitrobenzoic acid) Protection->ProtectedIntermediate Acetic Anhydride Nitration Nitration Deprotection Deprotection (Hydrolysis) Nitration->Deprotection Acid/Base FinalProduct Aminonitrobenzoic Acid Deprotection->FinalProduct Amination->FinalProduct PABA_deriv Aminobenzoic Acid (e.g., 4-aminobenzoic acid) Hydrogenation->PABA_deriv ProtectedIntermediate->Nitration HNO3/H2SO4

Caption: General synthetic routes to aminonitrobenzoic acid derivatives.

Biological Activities and Applications

Derivatives of aminonitrobenzoic acid have been explored for a wide range of therapeutic applications, leveraging their ability to interact with various biological targets.

Antimicrobial Activity

Schiff bases and ester derivatives of p-aminobenzoic acid have demonstrated significant in vitro antimicrobial potential.[9]

  • Antibacterial Activity: Certain Schiff bases of PABA have shown potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. For instance, N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was identified as a promising antibacterial agent, with activity comparable to the standard drug norfloxacin. The simple modification of non-toxic PABA can lead to compounds that inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) starting from 15.62 µM.[1][9] The proposed mechanism for some derivatives involves interference with the synthesis of the peptidoglycan layer by acting on the dihydrofolate reductase enzyme.[10]

  • Antifungal Activity: PABA derivatives have also exhibited broad-spectrum antifungal properties, with MIC values as low as 7.81 µM.[1][9]

Table 1: Antimicrobial Activity of Selected PABA Derivatives

Compound IDTarget OrganismActivity (pMIC µM/ml)Reference
11 B. subtilis2.11
14 E. coli1.78
2 S. aureus1.82
5 A. niger & C. albicansMost potent in series
Norfloxacin (Std.)B. subtilis2.61
Anticancer Activity

The aminonitrobenzoic acid scaffold is being investigated for its anticancer potential. The mechanisms of action are thought to involve the induction of apoptosis (programmed cell death) and cell cycle arrest in tumor cells.[5] Additionally, some Schiff base derivatives of PABA have shown notable cytotoxicity against cancer cell lines like HepG2, with IC50 values of 15.0 µM or lower.[1][9]

Anti-inflammatory and Analgesic Activity

Derivatives of 2-aminobenzoic acid (anthranilic acid) have been synthesized and screened for anti-inflammatory and analgesic properties.[6] Certain thiazolidinone derivatives showed more potent activity than standard drugs like aspirin and phenylbutazone in animal models.[6]

Enzyme Inhibition

Derivatives of aminobenzoic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[11]

Experimental Workflow for Inhibitor Screening

The following workflow outlines a typical process for screening and characterizing aminonitrobenzoic acid derivatives as enzyme inhibitors.

G Workflow for Screening and Characterization of Enzyme Inhibitors Start Start: Synthesize Derivative Library Screening Primary Screening (e.g., Fluorometric Assay) Start->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse Initial Hits ActiveHits Identify Active Hits DoseResponse->ActiveHits ActiveHits->Screening Inactive BindingAffinity Binding Affinity & Thermodynamics (e.g., SPR, ITC) ActiveHits->BindingAffinity IC50 < Threshold PotentInhibitors Characterize Potent Inhibitors BindingAffinity->PotentInhibitors CellAssays Cell-Based Assays PotentInhibitors->CellAssays Determine Kd, ΔH, ΔS LeadOptimization Lead Optimization CellAssays->LeadOptimization Confirm Cellular Efficacy G Proposed Mechanism of Action: Folate Synthesis Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA PABA PABA->DHPS DHF Dihydropteroate DHPS->DHF Folate Folic Acid (Essential for DNA Synthesis) DHF->Folate Further steps Inhibitor PABA Derivative (e.g., Sulfonamide) Inhibitor->Block

References

A Theoretical Exploration of 2-Amino-4-nitro-5-methoxybenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive theoretical investigation into the properties of 2-Amino-4-nitro-5-methoxybenzoic acid, a molecule with potential significance in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of this compound's predicted characteristics and outlining potential avenues for its synthesis and analysis.

Due to a lack of extensive experimental data in publicly available literature, this guide leverages computational predictions and information from structurally analogous compounds to provide a robust theoretical framework.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is primarily derived from computational predictions. The following tables summarize these predicted properties.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₈N₂O₅[1][2]
Molecular Weight 212.16 g/mol [1][2]
CAS Number 196194-99-7[1][2]
Boiling Point 470.8 °C at 760 mmHg
Density 1.514 g/cm³
Refractive Index 1.642
Vapor Pressure 1.14E-09 mmHg at 25°C
Flash Point 238.5 °C
Melting Point N/A
Solubility N/A

Note: The melting point and solubility are not available (N/A) as no experimental data has been published.

Proposed Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not documented, a plausible route can be proposed based on standard organic chemistry reactions and procedures for similar molecules. A potential synthetic pathway could involve the nitration of a suitable precursor, such as 2-amino-5-methoxybenzoic acid.

Proposed Synthesis Workflow

The following diagram illustrates a hypothetical workflow for the synthesis and characterization of this compound.

G cluster_0 Synthesis cluster_1 Purification & Characterization A Starting Material (e.g., 2-Amino-5-methoxybenzoic acid) B Nitration A->B C Crude Product B->C D Purification (e.g., Recrystallization) C->D E Characterization (NMR, IR, MS) D->E F Pure Product E->F

Caption: Proposed workflow for the synthesis and characterization.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol for the nitration of 2-amino-5-methoxybenzoic acid. This procedure has not been experimentally validated and should be adapted and performed with caution by qualified personnel.

  • Dissolution: Dissolve the starting material, 2-amino-5-methoxybenzoic acid, in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

  • Nitration: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: The progress of the reaction should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, the mixture is carefully poured over crushed ice to precipitate the crude product.

  • Isolation and Purification: The precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and then purified, for example, by recrystallization from a suitable solvent system.

Theoretical and Computational Investigation Workflow

A thorough theoretical investigation is crucial for understanding the properties of a novel compound. The following workflow outlines a standard computational approach.

G A Geometry Optimization (DFT) B Vibrational Frequency Analysis A->B C Frontier Molecular Orbital Analysis (HOMO-LUMO) A->C D Molecular Electrostatic Potential (MEP) Mapping A->D G Predicted Properties C->G D->G E ADMET Prediction E->G F Molecular Docking Studies F->G

Caption: A typical computational chemistry workflow.

This workflow would involve:

  • Geometry Optimization: Using Density Functional Theory (DFT) to find the most stable 3D structure of the molecule.

  • Vibrational Frequency Analysis: To predict the infrared and Raman spectra, which can be compared with experimental data for structural confirmation.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand the electronic properties, reactivity, and kinetic stability of the molecule.

  • Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-poor regions of the molecule, predicting its reactive sites.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the pharmacokinetic and toxicological properties of the compound, which is crucial in drug discovery.

  • Molecular Docking Studies: To predict the binding affinity and interaction of the molecule with biological targets, such as enzymes or receptors.

Potential Applications in Drug Discovery

Substituted benzoic acid derivatives are important scaffolds in medicinal chemistry. The presence of amino, nitro, and methoxy groups on the aromatic ring of this compound offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of a library of compounds for biological screening.

The following diagram illustrates a logical workflow for the potential utilization of this compound in a drug discovery program.

G A This compound B Chemical Modification (e.g., amide coupling, esterification) A->B C Compound Library B->C D Biological Screening (e.g., enzyme assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing the target compound.

Safety Information

As with any chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, it is prudent to treat it as a potentially hazardous substance. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood, are essential.

This technical guide provides a theoretical foundation for the investigation of this compound. Further experimental validation is necessary to confirm the predicted properties and explore the full potential of this compound.

References

2-Amino-4-nitro-5-methoxybenzoic acid potential applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Applications of 2-Amino-4-nitro-5-methoxybenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential of this compound as a valuable scaffold in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to key intermediates in the synthesis of targeted therapies provides a strong basis for its potential applications. This document outlines its predicted physicochemical properties, proposes synthetic pathways for its utilization, and discusses its potential role in the development of novel therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectral Data

Quantitative data for this compound is not extensively available in public databases. The following table presents known and predicted data for the compound.

PropertyValueSource
CAS Number 196194-99-7[1][2]
Molecular Formula C₈H₈N₂O₅[1][2]
Molecular Weight 212.16 g/mol [1][2]
Boiling Point 470.8 °C at 760 mmHg[1]
Density 1.514 g/cm³[1]
Flash Point 238.5 °C[1]
Appearance Predicted: Yellow to orange solidInferred from analogous compounds

Synthetic Utility and Potential Applications

This compound is a highly functionalized aromatic compound that can serve as a key starting material in multi-step organic synthesis. The presence of an amino, a methoxy, a nitro, and a carboxylic acid group offers multiple reaction sites for chemical modifications. This functional group arrangement makes it an attractive scaffold for constructing diverse molecular architectures, particularly heterocyclic systems of medicinal importance.

A primary potential application of this compound is in the synthesis of quinazoline-based kinase inhibitors. The closely related compound, 2-Amino-4-methoxy-5-nitrobenzonitrile, is a known precursor in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3][4][5] Gefitinib is a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4] By analogy, this compound could be a key building block for similar quinazolinone-based inhibitors.

The proposed synthetic utility involves a multi-step process where the nitro group is reduced, and the resulting diamine is cyclized to form the quinazolinone core.

Logical Workflow for Drug Discovery

The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program, leading to the synthesis of a potential quinazolinone-based kinase inhibitor.

logical_workflow start 2-Amino-4-nitro- 5-methoxybenzoic acid step1 Reduction of Nitro Group start->step1 intermediate1 2,4-Diamino- 5-methoxybenzoic acid step1->intermediate1 step2 Cyclization with Formamide intermediate1->step2 intermediate2 6-Methoxy-7-amino- quinazolin-4(3H)-one step2->intermediate2 step3 Coupling Reaction intermediate2->step3 final_product Potential Kinase Inhibitor step3->final_product

Caption: A logical workflow for the utilization of this compound in a drug discovery program.

Experimental Protocols

The following are proposed experimental protocols for key transformations of this compound, adapted from methodologies for analogous compounds.

Step 1: Reduction of the Nitro Group

A crucial step is the selective reduction of the nitro group to an amine, yielding a diamino benzoic acid derivative. This transformation is critical for the subsequent cyclization to form a quinazolinone ring system. A common and effective method for this reduction is the use of tin(II) chloride in an acidic medium.[3]

ParameterDescription
Starting Material This compound
Reagents Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Ethanol
Procedure 1. Suspend this compound (1.0 eq) in ethanol in a round-bottom flask. 2. Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. 3. Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). 4. After completion, cool the reaction mixture to room temperature. 5. Carefully neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9). 6. Extract the aqueous layer with ethyl acetate. 7. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-Diamino-5-methoxybenzoic acid.
Purification The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of the Quinazolinone Core

This step involves the cyclization of the resulting diamino benzoic acid with a one-carbon source, such as formamide, to construct the quinazolinone core.[4]

ParameterDescription
Starting Material 2,4-Diamino-5-methoxybenzoic acid
Reagents Formamide, Ammonium formate (optional, as a catalyst)
Procedure 1. In a round-bottom flask, heat a mixture of 2,4-Diamino-5-methoxybenzoic acid (1.0 eq) and formamide (excess) to reflux (approximately 180-200 °C). 2. Maintain the reaction at this temperature for 4-6 hours, monitoring by TLC. 3. After the reaction is complete, cool the mixture to room temperature. 4. Add water to the reaction mixture to precipitate the product. 5. Collect the solid by filtration, wash with water, and dry under vacuum to obtain 7-Amino-6-methoxyquinazolin-4(3H)-one.
Purification The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Potential Pharmacological Target: EGFR Signaling Pathway

Given that derivatives of the analogous benzonitrile are potent EGFR inhibitors, it is plausible that compounds synthesized from this compound would also target the EGFR signaling pathway. This pathway is crucial in cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is a key target for the development of cancer therapeutics.

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR dimerization Dimerization & Autophosphorylation EGFR->dimerization RAS RAS dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation & Survival ERK->proliferation inhibitor Quinazolinone Inhibitor inhibitor->dimerization

Caption: A simplified diagram of the EGFR signaling pathway and the site of action for a potential quinazolinone-based inhibitor.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the synthesis of medicinally relevant compounds. Its structural features suggest a significant potential as a precursor for quinazolinone-based kinase inhibitors, analogous to the established role of similar benzonitrile derivatives in the synthesis of drugs like Gefitinib. The proposed synthetic routes and workflows in this guide provide a foundational framework for researchers to explore the derivatization of this compound and to evaluate its potential in developing novel targeted therapies. Further investigation into the synthesis and biological activity of its derivatives is warranted to fully elucidate its value in medicinal chemistry.

References

Methodological & Application

Application Note: HPLC Purity Analysis of 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Amino-4-nitro-5-methoxybenzoic acid. The described reversed-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and reliability in quantifying the main compound and detecting any potential impurities. This protocol is intended for use in quality control, stability studies, and general research applications within the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable analytical method to assess its purity is therefore essential. HPLC is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for this purpose.[1] This document provides a comprehensive protocol for an isocratic RP-HPLC method coupled with UV detection for the purity determination of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).[2]

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.[2]

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Solvents: HPLC grade acetonitrile and water.[2]

  • Reagents: Phosphoric acid (85%) or Formic acid.[2][3]

  • Reference Standard: this compound reference standard of known purity.

  • Sample: this compound test sample.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may be optimized based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min[1][3]
Column Temperature 30 °C[1][3]
Detection Wavelength 254 nm[1][3][4]
Injection Volume 10 µL[1][3]
Run Time Approximately 15 minutes
Preparation of Solutions
  • Mobile Phase: To prepare the 0.1% phosphoric acid in water, add 1 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly. The mobile phase is then prepared by mixing this solution with acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is used as the diluent.[2]

  • Standard Solution Preparation (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]

  • Sample Solution Preparation (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. If necessary, sonicate to dissolve and filter through a 0.45 µm syringe filter before injection.[2][3]

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:0.1% H3PO4 in H2O) HPLC HPLC System MobilePhase->HPLC Pump Diluent Diluent (ACN:H2O, 50:50) Standard Standard Solution (100 µg/mL) Standard->HPLC Inject Sample Sample Solution (100 µg/mL) Sample->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Detect (254 nm) Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Caption: Workflow for the HPLC purity analysis of this compound.

System Suitability

To ensure the chromatographic system is suitable for the intended analysis, system suitability tests should be performed before sample analysis.[2] A standard solution is injected multiple times, and the parameters in the following table are evaluated.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Data Presentation

The purity of the this compound sample is determined by the area percent method.[2] The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.

Example Purity Analysis Data

The following table presents hypothetical purity data for three different batches of synthesized this compound.

Batch IDMain Peak Retention Time (min)Main Peak Area (%)Total Impurity Area (%)
Batch A5.899.50.5
Batch B5.998.91.1
Batch C5.899.80.2
Potential Impurities

Potential impurities could include unreacted starting materials, by-products from the synthesis, or degradation products. The developed HPLC method should be able to separate the main peak from these potential impurities.

Signaling Pathway and Logical Relationships

The logical relationship for ensuring a valid purity analysis using this HPLC method is outlined below.

Validation_Logic cluster_setup Method Setup cluster_sst System Suitability cluster_analysis Sample Analysis Method Defined HPLC Method SST System Suitability Test (SST) Method->SST Solutions Correctly Prepared Solutions Solutions->SST SST_Pass SST Passes Criteria SST->SST_Pass Analysis Sample Analysis SST_Pass->Analysis Proceed Results Valid Purity Results Analysis->Results

Caption: Logical workflow for valid HPLC purity determination.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is straightforward, rapid, and provides accurate and reproducible results. The clear separation of the main peak from potential impurities allows for a reliable assessment of purity. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.

References

Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the structural characterization of 2-Amino-4-nitro-5-methoxybenzoic acid.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This application note outlines the standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides predicted chemical shifts and coupling constants based on the analysis of structurally related molecules.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in the public domain, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These predictions are derived from data for analogous compounds such as 2-amino-4-nitrobenzoic acid, 2-methoxy-4-nitrobenzoic acid, and other substituted nitroaromatics.[1][2] The numbering of the atoms for NMR assignment is shown in Figure 1.

Chemical structure of this compound with atom numbering for NMR

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~ 8.2 - 8.5Singlet1H-
H-6~ 6.5 - 6.8Singlet1H-
-NH₂~ 5.5 - 6.5Broad Singlet2H-
-OCH₃~ 3.9 - 4.1Singlet3H-
-COOH~ 12.0 - 13.0Broad Singlet1H-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 165 - 170
C-2 (C-NH₂)~ 148 - 152
C-3 (C-H)~ 125 - 130
C-4 (C-NO₂)~ 140 - 145
C-5 (C-OCH₃)~ 155 - 160
C-6 (C-H)~ 100 - 105
-OCH₃~ 55 - 60

Experimental Protocol

This section details the methodology for preparing the sample and acquiring the NMR data.

Materials and Equipment
  • This compound (purified)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or 500 MHz)

Sample Preparation
  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 13 ppm

  • Pulse Sequence: Standard single-pulse (zg30)

  • Number of Scans: 16-64 scans (adjust for optimal signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy:

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Pulse Sequence: Proton-decoupled (e.g., zgpg30)

  • Number of Scans: 1024 or more scans (to achieve adequate signal-to-noise)

  • Relaxation Delay: 2-5 seconds

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the signals to the respective protons and carbons based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted data.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Fourier Transform, Phasing, Baseline Correction h1_nmr->process c13_nmr->process calibrate Calibrate Spectrum (ref. Solvent Peak) process->calibrate analyze Integrate & Assign Signals calibrate->analyze structure Structural Confirmation analyze->structure

Caption: Workflow for NMR characterization of this compound.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-4-nitro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of quinazoline-based kinase inhibitors utilizing 2-Amino-4-nitro-5-methoxybenzoic acid as a key starting material. The following protocols and data are intended to facilitate research and development in the field of targeted cancer therapeutics.

Introduction

This compound is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of heterocyclic molecules, particularly quinazoline derivatives. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These inhibitors typically target the ATP-binding site of kinases involved in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The strategic placement of the amino, nitro, and methoxy groups on the benzoic acid ring allows for a series of chemical transformations to construct the desired kinase inhibitor pharmacophore.

Synthetic Strategy Overview

The general synthetic route to quinazoline-based kinase inhibitors from this compound involves a two-step process:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding a 2,4-diamino-5-methoxybenzoic acid intermediate. This diamino compound is a crucial precursor for the subsequent cyclization step.

  • Quinazoline Ring Formation: The diamino benzoic acid is then cyclized with a one-carbon source, such as formamide or a derivative, to form the quinazolinone core.

Further modifications can be made to the quinazolinone core to enhance potency and selectivity, typically involving chlorination and subsequent substitution at the 4-position with a desired aniline moiety.

Signaling Pathway: EGFR Inhibition

A primary target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to aberrant signaling and uncontrolled cell growth. Quinazoline inhibitors competitively bind to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based inhibitors.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a quinazolinone core from this compound.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation, a common and efficient method.[1]

Materials:

  • This compound

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite or other filtration aid

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the starting material) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,4-diamino-5-methoxybenzoic acid, which can be used in the next step without further purification or recrystallized if necessary.

Protocol 2: Synthesis of 7-Methoxy-quinazolin-4(3H)-one Derivative

This protocol outlines the cyclization of the resulting diamino benzoic acid to form the quinazolinone core.[2]

Materials:

  • 2,4-diamino-5-methoxybenzoic acid (from Protocol 1)

  • Formamide

  • Ammonium formate (optional, can facilitate the reaction)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the crude 2,4-diamino-5-methoxybenzoic acid (1 equivalent) and formamide (excess, acts as both reagent and solvent).

  • Ammonium formate can be added as a catalyst.

  • Heat the reaction mixture to 160-180°C and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the excess formamide can be removed under high vacuum.

  • Add methanol to the residue and stir to form a slurry.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the 6-amino-7-methoxy-3,4-dihydroquinazolin-4-one.

Experimental Workflow

The overall synthetic workflow from the starting material to a generic quinazoline kinase inhibitor is depicted below.

experimental_workflow A 2-Amino-4-nitro- 5-methoxybenzoic acid B 2,4-Diamino- 5-methoxybenzoic acid A->B Nitro Reduction (e.g., H₂/Pd/C) C 6-Amino-7-methoxy- 3,4-dihydroquinazolin-4-one B->C Cyclization (Formamide, Heat) D 4-Chloro-7-methoxy- 6-nitroquinazoline C->D Chlorination (e.g., SOCl₂ or POCl₃) F Quinazoline Kinase Inhibitor D->F Nucleophilic Substitution E Substituted Aniline E->F

General experimental workflow for the synthesis of quinazoline kinase inhibitors.

Quantitative Data: Inhibitory Activity

CompoundTarget KinaseCell LineIC50 (nM)
GefitinibEGFRA4318.3
GefitinibEGFRNCI-H460>10,000
GefitinibEGFRCalu-3150
GefitinibEGFRBT-474>10,000

Data is illustrative and sourced from publicly available literature. Actual values may vary depending on experimental conditions.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of quinazoline-based kinase inhibitors. The provided protocols and workflow offer a solid foundation for researchers to develop novel and potent inhibitors targeting key signaling pathways in cancer and other diseases. The established efficacy of structurally similar compounds like Gefitinib highlights the potential of this chemical scaffold in drug discovery.

References

Application Note and Protocol: Regioselective Nitration of 2-Amino-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the regioselective nitration of 2-amino-4-methoxybenzoic acid. Direct nitration of aromatic compounds bearing an amino group is often challenging due to the high reactivity of the amino group towards oxidizing agents and the difficulty in controlling the position of nitration. To overcome these challenges, a three-step synthetic strategy is employed. This involves the protection of the amino group via acetylation, followed by the nitration of the acetylated intermediate, and concluding with the deprotection (hydrolysis) of the acetyl group to yield the desired nitro-substituted 2-amino-4-methoxybenzoic acid. This method ensures a higher yield and greater control over the regioselectivity of the final product.

Introduction

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other fine chemicals. The introduction of a nitro group onto an aromatic ring is a fundamental electrophilic aromatic substitution reaction. However, the presence of multiple substituents on the benzene ring, such as an amino and a methoxy group, presents challenges in controlling the regioselectivity of the nitration reaction. The amino and methoxy groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1][2] To achieve selective nitration, protection of the highly reactive amino group is essential.[3] This protocol details a reliable three-step method for the nitration of 2-amino-4-methoxybenzoic acid.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_protection Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) start 2-Amino-4-methoxybenzoic Acid product1 2-Acetamido-4-methoxybenzoic Acid start->product1 Acetylation reagent1 Acetic Anhydride product2 Nitrated Intermediate product1->product2 Nitration reagent2 Nitrating Mixture (HNO3/H2SO4) final_product Nitrated 2-Amino-4-methoxybenzoic Acid product2->final_product Hydrolysis reagent3 Acid or Base signaling_pathway cluster_drug_action Potential Drug Action drug Nitro-substituted 2-Amino-4-methoxybenzoic Acid Derivative target Cellular Target (e.g., Enzyme, Receptor) drug->target Binds to effect Biological Effect (e.g., Inhibition, Activation) target->effect Leads to

References

Application Notes & Protocols: Mass Spectrometry Analysis of 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitro-5-methoxybenzoic acid is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its structure, featuring amino, nitro, and methoxy functional groups, presents a unique profile for mass spectrometry analysis. Understanding its behavior under various ionization techniques and its fragmentation patterns is crucial for accurate identification, characterization, and quantification in complex matrices. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including detailed experimental protocols and expected fragmentation data.

Predicted Mass Spectrometry Data

Due to the limited availability of experimental mass spectra for this compound in public databases, the following data is predicted based on the known fragmentation patterns of similar nitroaromatic, aminobenzoic, and methoxybenzoic acid compounds.[1][2][3] The molecular weight of this compound (C₈H₈N₂O₅) is 212.16 g/mol .

Table 1: Predicted Key Mass Spectral Data

FeaturePredicted Value
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Nominal Mass 212 u
Predicted Parent Ion (M+) m/z 212
Predicted Key Fragment Ions (m/z) 195, 182, 166, 150, 136, 108

Predicted Fragmentation Pathways

Electron Ionization (EI) mass spectrometry is expected to produce a molecular ion ([M]•+) at m/z 212. The fragmentation of this compound is anticipated to be driven by the characteristic losses associated with its functional groups:

  • Loss of Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to an [M-OH]⁺ ion at m/z 195.

  • Loss of Nitric Oxide (NO): A characteristic fragmentation of nitroaromatic compounds, resulting in an [M-NO]⁺ ion at m/z 182.[1]

  • Loss of a Methyl Radical (•CH₃): From the methoxy group, leading to an [M-CH₃]⁺ ion.

  • Loss of Nitrogen Dioxide (NO₂): A primary fragmentation pathway for nitroaromatics, yielding an [M-NO₂]⁺ ion at m/z 166.[1]

  • Decarboxylation: Loss of CO₂ from the carboxylic acid group, resulting in an [M-COOH]⁺ ion or subsequent fragments.

Experimental Protocols

The following protocols are based on established methods for the analysis of similar aromatic compounds and can be adapted for this compound.[2][4][5]

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[6][7][8]

  • Dissolution: Accurately weigh 1-5 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]

  • Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the mass spectrometer's sensitivity.

  • Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.[9]

  • Vial Transfer: Transfer the final solution to an appropriate autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for the separation and sensitive detection of small molecules in complex mixtures.[4][5]

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
LC System Agilent 1290 Infinity LC System or equivalent
Column Agilent ZORBAX RRHD HILIC Plus (or a suitable C18 column)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized based on analyte retention (e.g., start at 95% B, decrease to 5% B over 10 min)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
MS System Agilent 6410 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative Modes
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Capillary Voltage 4000 V
Scan Type Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification)
MRM Transitions To be determined by infusing a standard solution of the analyte.

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a series of standard solutions of this compound at known concentrations. An internal standard, a structurally similar molecule not present in the sample, should be used to improve accuracy and precision.[10][11]

Table 3: Example Calibration Curve Concentrations

LevelConcentration (ng/mL)
11
25
310
450
5100
6500
71000

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolution Dissolution in Solvent dilution Serial Dilution dissolution->dilution filtration Filtration dilution->filtration lc_separation LC Separation filtration->lc_separation Inject Sample ms_detection MS/MS Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition Generate Spectra quantification Quantification data_acquisition->quantification

Caption: Mass spectrometry analysis workflow for this compound.

Predicted Fragmentation Pathway

This diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation_pathway M [M]•+ m/z 212 F1 [M-OH]+ m/z 195 M->F1 - •OH F2 [M-NO]+ m/z 182 M->F2 - NO F3 [M-NO2]+ m/z 166 M->F3 - NO2 F4 [M-COOH]+ m/z 167 M->F4 - •COOH F5 [M-NO2-CO]+ m/z 138 F3->F5 - CO

Caption: Predicted EI fragmentation of this compound.

References

Application Note: FTIR Spectroscopy Sample Preparation for Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the preparation of aromatic nitro compounds for analysis by Fourier-Transform Infrared (FTIR) spectroscopy. Proper sample preparation is critical for obtaining high-quality, reproducible spectra, which are essential for structural elucidation, identification, and quantitative analysis in research, quality control, and drug development. This document details several common transmission techniques including the Potassium Bromide (KBr) pellet method, Nujol mull, thin-film preparation, and solution-based analysis. Additionally, it covers the popular Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Introduction

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] It relies on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is absorbed, a unique spectral "fingerprint" of the molecule is generated.[1][2] Aromatic nitro compounds are a significant class of molecules in pharmaceuticals, explosives, and industrial chemicals.[3] Their analysis by FTIR is routine, but obtaining a high-quality spectrum is highly dependent on the chosen sample preparation method.[4][5]

This note serves as a practical guide for researchers, scientists, and drug development professionals to select and execute the most appropriate sample preparation technique for their specific aromatic nitro compound and analytical goal.

Characteristic Vibrational Frequencies of Aromatic Nitro Compounds

The nitro group (–NO₂) attached to an aromatic ring has strong, characteristic absorption bands that are often easy to identify.[6] The key vibrational modes include:

  • Asymmetric N–O Stretching: A strong band typically appears in the 1550-1475 cm⁻¹ region.[7]

  • Symmetric N–O Stretching: Another strong band is observed between 1360-1290 cm⁻¹.[7] Conjugation with the aromatic ring tends to shift both N-O stretching bands to lower frequencies.[8]

  • C–N Stretching: This vibration usually lies in the 1400–1200 cm⁻¹ region, though identification can be difficult due to potential mixing with other vibrations.[3]

  • NO₂ Deformation (Scissoring/Rocking): A medium-intensity band may appear in the 890–835 cm⁻¹ and 590–500 cm⁻¹ regions.[3][6]

  • Aromatic C–H Stretching: Weak to medium sharp bands are found between 3100-3000 cm⁻¹.[1][3]

Sample Preparation Techniques: A Comparative Overview

The choice of sampling technique depends on the physical state of the sample (solid or liquid), the quantity of sample available, and the desired analytical outcome (qualitative vs. quantitative). The following table summarizes the most common methods.

TechniqueSample StateTypical Sample AmountKey AdvantagesLimitations & Considerations
KBr Pellet Solid Powder1-2 mgHigh-quality, high-resolution spectra; well-established method.[9][10]Hygroscopic nature of KBr requires anhydrous conditions; potential for pressure-induced sample changes; labor-intensive.[10][11]
Nujol Mull Solid Powder5-10 mgGood for samples sensitive to pressure or moisture; simple preparation.[11][12]Nujol (mineral oil) has its own C-H absorption bands (~2900, 1460, 1375 cm⁻¹) that can obscure sample peaks.[12][13]
Thin Film Soluble Solid2-5 mgSimple; no interfering matrix bands.Requires a volatile solvent; film thickness can be difficult to control, affecting reproducibility.[14]
Solution Soluble Solid/LiquidVaries (ppm to % range)Homogeneous sample presentation; ideal for quantitative analysis (Beer's Law).[5][15]Solvent must be IR-transparent in the region of interest and must not react with the sample; requires specialized liquid cells.[11]
ATR Solid or Liquid< 2 mgMinimal to no sample preparation; non-destructive; fast and easy to use.[12][16]Spectra may differ from transmission methods; requires good contact between sample and crystal; limited surface analysis.[12][16]

Experimental Protocols

Potassium Bromide (KBr) Pellet Method

Principle: The solid sample is finely ground and intimately mixed with dry potassium bromide (KBr) powder. This mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam can pass.[9][12] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).[4][12]

Protocol:

  • Drying: Dry spectroscopy-grade KBr powder in an oven at ~110°C for 2-3 hours to remove absorbed moisture and store it in a desiccator.[4]

  • Grinding: Place 1-2 mg of the solid aromatic nitro compound into a clean agate mortar.[9][10] Grind the sample to a very fine powder. The particle size should be less than the wavelength of the IR radiation to reduce scattering effects.[11]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9][10] The sample concentration in KBr should be between 0.2% and 1.0%.[11] Gently mix with the pestle, then grind the two materials together thoroughly to ensure a homogeneous mixture.

  • Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press. Apply a force of approximately 8 tons for several minutes.[4] A vacuum may be applied to the die to remove entrapped air and moisture, resulting in a more transparent pellet.[4]

  • Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: Collect a background spectrum using either an empty beam path or a blank KBr pellet.[1][12]

  • Sample Collection: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]

KBr_Workflow cluster_prep Preparation cluster_analysis Analysis grind 1. Grind Sample (1-2 mg) mix 2. Mix with KBr (~100-200 mg) grind->mix press 3. Press Pellet (~8 tons) mix->press background 4. Run Background (Blank KBr) press->background Place Pellet in FTIR sample 5. Acquire Spectrum background->sample

Caption: Workflow for KBr Pellet Sample Preparation.

Nujol Mull Method

Principle: The solid sample is ground to a fine powder and then mixed with a few drops of a mulling agent, typically Nujol (a brand of mineral oil), to create a thick paste. This paste is then spread between two IR-transparent salt plates (e.g., KBr or NaCl).[12][13]

Protocol:

  • Grinding: Place 5-10 mg of the solid aromatic nitro compound in an agate mortar.[11] Grind the sample to a fine, consistent powder to minimize light scattering.[11][13]

  • Mulling: Add 1-2 drops of Nujol to the powdered sample in the mortar.[17] Grind the mixture until it forms a smooth, translucent paste (mull).[13]

  • Mounting: Using a spatula, transfer a small amount of the mull onto the surface of one clean KBr or NaCl plate. Place the second plate on top and gently rotate it to spread the mull into a thin, uniform film, ensuring no air bubbles are trapped.[11]

  • Analysis: Place the "sandwich" of plates into the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the sample spectrum. Note that Nujol will show strong C-H absorption bands around 2920, 2850, 1460, and 1375 cm⁻¹.[12] These regions of the spectrum should be interpreted with caution.

Nujol_Workflow cluster_prep Preparation cluster_analysis Analysis grind 1. Grind Sample (5-10 mg) mull 2. Add Nujol (1-2 drops) grind->mull spread 3. Spread Mull on Salt Plates mull->spread analyze 4. Acquire Spectrum spread->analyze Place Plates in FTIR

Caption: Workflow for Nujol Mull Sample Preparation.

Thin Film (from Solution) Method

Principle: This method is suitable for soluble, non-volatile solid samples. The compound is dissolved in a volatile solvent, a drop of the solution is applied to an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid sample on the plate.[9][18]

Protocol:

  • Solution Preparation: Dissolve a small amount (2-5 mg) of the aromatic nitro compound in a minimal amount of a suitable volatile solvent (e.g., chloroform, dichloromethane, acetone).[11] The solvent should not have strong absorption bands that overlap with key sample peaks.

  • Film Casting: Place one or two drops of the concentrated solution onto the surface of a single KBr or NaCl plate.[11][18]

  • Evaporation: Allow the solvent to evaporate completely in a fume hood.[14][18] A gentle stream of nitrogen or careful warming can accelerate this process. This will leave a thin, solid film of the sample on the plate.

  • Analysis: Mount the plate in the FTIR sample holder.

  • Background Collection: Run a background spectrum using a clean, empty salt plate.

  • Sample Collection: Acquire the sample spectrum.

Solution Method

Principle: The sample is dissolved in an appropriate IR-transparent solvent, and the solution is placed in a specialized liquid transmission cell of a known path length.[9][12] This is the preferred method for quantitative analysis.

Protocol:

  • Solvent Selection: Choose a solvent that dissolves the sample and has minimal absorption in the spectral region of interest. Carbon tetrachloride (CCl₄) and carbon disulfide (CS₂) are common, but their use is restricted due to toxicity. Chloroform or dichloromethane can be used, but their own absorptions must be accounted for.[15]

  • Cell Preparation: Select a liquid cell with appropriate window materials (e.g., NaCl, KBr, CaF₂) and path length (typically 0.1 to 1.0 mm).[9][12] Clean and dry the cell thoroughly.

  • Solution Preparation: Prepare a solution of the aromatic nitro compound at a known concentration (e.g., 1-10% w/v).

  • Cell Filling: Inject the solution into the cell using a syringe, ensuring no air bubbles are trapped inside.[15]

  • Background Collection: Fill an identical cell with the pure solvent and use it to collect the background spectrum. This allows for digital subtraction of the solvent's spectral features.[11]

  • Sample Collection: Place the sample cell in the spectrometer and acquire the spectrum.

Attenuated Total Reflectance (ATR) Method

Principle: ATR is a popular surface measurement technique that requires little to no sample preparation.[12][16] An IR beam is directed into a crystal of high refractive index (e.g., diamond, ZnSe). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample placed in intimate contact with the crystal.[12][16] The sample absorbs energy at specific frequencies, attenuating the evanescent wave, and the reflected beam is directed to the detector.

Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. With nothing on the crystal, perform a background scan.[1]

  • Sample Application: Place a small amount of the solid or liquid aromatic nitro compound directly onto the ATR crystal.[1]

  • Apply Pressure: For solid samples, use the instrument's pressure clamp to apply firm, consistent pressure. This ensures good contact between the sample and the crystal surface, which is critical for a high-quality spectrum.[1][15]

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft cloth or swab moistened with a suitable solvent (e.g., isopropanol or ethanol).[1]

ATR_Workflow cluster_analysis Analysis background 1. Run Background (Clean Crystal) apply_sample 2. Place Sample on Crystal background->apply_sample apply_pressure 3. Apply Pressure (for solids) apply_sample->apply_pressure analyze 4. Acquire Spectrum apply_pressure->analyze

Caption: Workflow for ATR Sample Analysis.

Conclusion

The quality of an FTIR spectrum is fundamentally linked to the quality of the sample preparation. For aromatic nitro compounds, a range of robust methods is available. The KBr pellet technique often yields the highest quality transmission spectra for solid samples, while ATR provides unparalleled speed and convenience with minimal preparation. Solution-based methods are indispensable for quantitative studies. By understanding the principles, advantages, and limitations of each technique as outlined in this note, researchers can select the optimal method to achieve reliable and informative spectroscopic results.

References

Application Notes and Protocols for Azo Dye Synthesis Using 2-Amino-4-nitro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their extensive applications span various industries, including textiles, printing, pharmaceuticals, and analytical chemistry.[2][3] The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol or an aniline.[3]

The starting material, 2-Amino-4-nitro-5-methoxybenzoic acid, is a valuable precursor for creating structurally complex azo dyes. The presence of multiple functional groups—the carboxylic acid, nitro, and methoxy groups—on the diazo component can significantly influence the spectral properties, solubility, and binding capabilities of the resulting dyes. These characteristics make them promising candidates for applications as disperse dyes, analytical reagents for ion detection, and potentially as compounds with biological activity.[1][4]

General Synthesis Pathway

The synthesis of azo dyes from a primary aromatic amine is a well-established process that proceeds in two primary stages:

  • Diazotization: The primary aromatic amine (this compound) is converted into a reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[1][5] The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.[1]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a coupling component.[6] This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[2][7] The diazonium ion attacks the activated ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[3][6] The specific coupling partner chosen determines the final color and properties of the dye.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound. These are generalized procedures adapted from established methods for structurally similar aromatic amines.[1][4][8]

Protocol 1: Diazotization of this compound

This protocol details the formation of the diazonium salt, which is a critical intermediate.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Thermometer

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of the chosen strong acid and distilled water.[4][8]

  • Cool the resulting solution to 0–5 °C in an ice bath with constant stirring. It is critical to maintain this low temperature throughout the reaction, as diazonium salts are unstable at higher temperatures.[1]

  • In a separate beaker, prepare a solution of sodium nitrite (a slight molar excess) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution.[4] Ensure the temperature remains between 0–5 °C during the addition.[1]

  • Continue stirring the mixture for an additional 30 minutes in the ice bath after the addition is complete to ensure full conversion to the diazonium salt.

  • The resulting diazonium salt solution is typically a pale yellow color and should be used immediately in the subsequent coupling reaction due to its instability.[2][3]

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the prepared diazonium salt with a suitable coupling component to form the final azo dye.

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) for phenolic couplers or a buffer for amine couplers

  • Appropriate solvent (e.g., water, ethanol)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol, acetic acid)

Procedure:

  • Prepare a solution of the chosen coupling component in a suitable solvent. For phenolic couplers like 2-naphthol, dissolve it in an aqueous sodium hydroxide solution to form the more reactive phenoxide ion.[9]

  • Cool the solution of the coupling component to 0–5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cooled solution of the coupling component.[1]

  • A colored precipitate of the azo dye should form immediately.[1] The color will vary depending on the coupling agent used.

  • Continue stirring the reaction mixture in the ice bath for 30–60 minutes to ensure the coupling reaction goes to completion.[1]

  • Isolate the crude dye by vacuum filtration, washing it with cold water to remove unreacted starting materials and salts.[1]

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the final product.[1]

Data Presentation and Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized azo dyes. The data should be organized systematically for clear interpretation and comparison.

Table 1: Physicochemical and Spectroscopic Characterization of Synthesized Azo Dyes

Dye ID Coupling Component Molecular Formula Yield (%) M.P. (°C) λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Dye-1 2-Naphthol C₁₈H₁₃N₃O₆ e.g., 85 e.g., 210-212 e.g., 485 e.g., 25,000
Dye-2 Phenol C₁₄H₁₁N₃O₆ e.g., 82 e.g., 195-197 e.g., 430 e.g., 21,000
Dye-3 N,N-Dimethylaniline C₁₆H₁₆N₄O₅ e.g., 78 e.g., 225-227 e.g., 450 e.g., 30,000

Note: The data presented are hypothetical examples. Researchers should record their experimental findings in a similar format.

Analytical Techniques:

  • Purity: Assessed by Thin Layer Chromatography (TLC).[4][10]

  • Structure Confirmation: Fourier Transform Infrared (FTIR) spectroscopy to identify the characteristic N=N stretch, and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy to confirm the overall structure.[8][11]

  • Molecular Weight: Confirmed using Mass Spectrometry.[11]

  • Color Properties: UV-Visible spectroscopy is used to determine the maximum absorption wavelength (λmax) and molar absorptivity (ε), which relate to the color and intensity of the dye.[4][10]

Visualized Workflow and Reaction Scheme

Diagrams created with Graphviz help to visualize the experimental and chemical processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine 2-Amino-4-nitro- 5-methoxybenzoic acid Diazotization Diazotization (0-5 °C) Amine->Diazotization Acid Strong Acid (HCl or H₂SO₄) Acid->Diazotization NaNO2 Sodium Nitrite Solution NaNO2->Diazotization Coupler Coupling Component (e.g., 2-Naphthol) Coupling Azo Coupling (0-5 °C) Coupler->Coupling Diazotization->Coupling Immediate Use Filtration Vacuum Filtration Coupling->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization FinalDye Pure Azo Dye Recrystallization->FinalDye G Start Primary Aromatic Amine (this compound) Diazonium Diazonium Salt Intermediate Start->Diazonium   Diazotization   (NaNO₂, H⁺, 0-5 °C) Final Azo Dye Product Diazonium->Final   Azo Coupling    Coupler Coupling Component (Electron-rich Aromatic) Coupler->Final

References

Application Notes and Protocols for 2-Amino-4-nitro-5-methoxybenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-nitro-5-methoxybenzoic acid (CAS: 196194-99-7) is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis.[1] Its structure, featuring an amino group, a carboxylic acid, a nitro group, and a methoxy group, offers multiple reactive sites for the construction of complex molecular architectures. While detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, its structural similarity to other well-studied anthranilic acid derivatives allows for the confident extrapolation of its reactivity and applications. These notes provide an overview of its potential applications, particularly in the synthesis of heterocyclic compounds like quinazolines, which are of interest in medicinal chemistry.

The primary application of this compound is expected to be in the synthesis of substituted quinazolinones and related heterocyclic systems. The ortho-disposed amino and carboxylic acid functionalities are primed for cyclocondensation reactions with various C1 and N1 synthons. The nitro and methoxy substituents play a crucial role in modulating the electronic properties and directing further chemical transformations of the resulting heterocyclic core.

Key Applications and Synthetic Pathways

The principal synthetic utility of this compound lies in its role as a precursor to 6-methoxy-7-nitro-4(3H)-quinazolinone. This intermediate can be further elaborated to generate a library of compounds for screening in drug discovery programs, particularly for kinase inhibitors such as those targeting VEGF receptors.

Synthesis of 6-Methoxy-7-nitro-4(3H)-quinazolinone

A fundamental transformation of this compound is its cyclization to form the quinazolinone scaffold. This is typically achieved by reaction with a one-carbon source, such as formamide or formic acid.

G A This compound C Heat A->C B Formamide (HCONH2) B->C D 6-Methoxy-7-nitro-4(3H)-quinazolinone C->D Cyclocondensation

Caption: Synthesis of 6-Methoxy-7-nitro-4(3H)-quinazolinone.

Further Functionalization

The resulting 6-methoxy-7-nitro-4(3H)-quinazolinone is a versatile intermediate for further diversification. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce various side chains. The quinazolinone oxygen can be converted to a chloride, providing a handle for nucleophilic substitution to introduce different amino side chains, a common strategy in the synthesis of kinase inhibitors.

G A 6-Methoxy-7-nitro-4(3H)-quinazolinone B Reduction (e.g., SnCl2, H2/Pd-C) A->B D Chlorination (e.g., SOCl2, POCl3) A->D C 6-Amino-7-methoxy-4(3H)-quinazolinone B->C F Acylation / Alkylation C->F E 4-Chloro-6-methoxy-7-nitroquinazoline D->E H Nucleophilic Substitution (e.g., R-NH2) E->H G Diversified Analogs F->G I Diversified Analogs H->I

Caption: Potential functionalization pathways for 6-Methoxy-7-nitro-4(3H)-quinazolinone.

Experimental Protocols

The following protocols are representative methods for the synthesis and functionalization of quinazolinone derivatives starting from this compound. These are based on established procedures for analogous compounds.[2]

Protocol 1: Synthesis of 6-Methoxy-7-nitro-4(3H)-quinazolinone

This protocol describes the cyclocondensation of this compound with formamide.

Materials:

  • This compound

  • Formamide

  • Ice-water bath

  • Heating mantle and reflux condenser

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formamide (10-20 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

ParameterValueNotes
Starting MaterialThis compound1.0 eq
ReagentFormamide10-20 eq
Temperature150-160 °C
Reaction Time4-6 hoursMonitor by TLC
Work-upPrecipitation in ice-water
PurificationRecrystallization (e.g., from ethanol)
Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group of 6-Methoxy-7-nitro-4(3H)-quinazolinone to an amino group using tin(II) chloride.

Materials:

  • 6-Methoxy-7-nitro-4(3H)-quinazolinone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Heating mantle and reflux condenser

  • Filtration apparatus

Procedure:

  • Suspend 6-Methoxy-7-nitro-4(3H)-quinazolinone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and cool in an ice bath.

  • Carefully neutralize the mixture with a cold aqueous solution of NaOH to pH 8-9 to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

ParameterValueNotes
Starting Material6-Methoxy-7-nitro-4(3H)-quinazolinone1.0 eq
ReagentTin(II) chloride dihydrate4-5 eq
SolventEthanol / Conc. HCl
TemperatureReflux
Reaction Time2-4 hoursMonitor by TLC
Work-upNeutralization with NaOH

Conclusion

This compound is a valuable building block for the synthesis of functionalized heterocyclic compounds. Its application as a precursor for 6-methoxy-7-nitro-4(3H)-quinazolinone provides a gateway to a wide range of derivatives with potential biological activity. The protocols provided herein, based on well-established chemical principles, offer a solid foundation for researchers to explore the synthetic utility of this compound in drug discovery and medicinal chemistry.

References

Application Notes and Protocols for the Analytical Characterization of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Substituted benzonitriles are a pivotal class of organic compounds, characterized by a cyano (-C≡N) group attached to a benzene ring. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The nitrile group is a versatile synthetic handle, readily converted into amines, amides, and carboxylic acids, making these compounds valuable building blocks.[2] Accurate and comprehensive characterization is therefore critical to confirm identity, assess purity, and ensure the quality and safety of these molecules in research and development.[3]

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize substituted benzonitriles, including spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For substituted benzonitriles, ¹H and ¹³C NMR provide detailed information about the molecular framework.[4] ¹H NMR reveals the number, connectivity, and chemical environment of protons, with substituent effects causing predictable shifts in the aromatic region.[5] ¹³C NMR provides data on the carbon skeleton, including the characteristic quaternary carbon of the nitrile group (typically δ 115-125 ppm) and the carbon atom to which it is attached (ipso-carbon).[5][6] The electronic nature of substituents (electron-donating or -withdrawing) significantly influences the chemical shifts of aromatic protons and carbons, offering vital clues to the substitution pattern.[7][8]

Data Presentation: Comparative NMR Data

The tables below summarize typical ¹H and ¹³C NMR spectral data for representative substituted benzonitriles, illustrating the influence of different functional groups.

Table 1: Comparison of ¹H NMR Spectral Data [5]

Compound Aromatic Protons (δ, ppm) Multiplicity Coupling Constant (J, Hz) Solvent
4-Amino-2-(trifluoromethyl)benzonitrile 7.66 d 8.5 DMSO-d₆
7.04 d 2.0 DMSO-d₆
6.85 dd 8.5, 2.0 DMSO-d₆
3-(Trifluoromethoxy)benzonitrile 7.50 - 7.80 m - CDCl₃
3-Bromo-4-methoxybenzonitrile 7.84 d 2.2 CDCl₃
7.64 dd 8.6, 2.2 CDCl₃
6.95 d 8.6 CDCl₃
3-Bromo-4-hydroxybenzonitrile 7.88 d 2.2 DMSO-d₆
7.69 dd 8.6, 2.2 DMSO-d₆

| | 7.12 | d | 8.6 | DMSO-d₆ |

Table 2: Comparison of ¹³C NMR Spectral Data [5]

Compound C≡N (δ, ppm) Aromatic Carbons (δ, ppm) Other (δ, ppm) Solvent
4-Amino-2-(trifluoromethyl)benzonitrile 118.5 153.2, 134.8, 122.5 (q), 119.8, 114.5, 98.7 - DMSO-d₆
3-(Trifluoromethoxy)benzonitrile 117.2 149.0 (q), 131.5, 130.8, 126.5, 121.0, 114.1 120.2 (q, -OCF₃) CDCl₃
3-Bromo-4-methoxybenzonitrile 117.8 159.8, 135.2, 134.1, 115.9, 111.8, 105.1 56.5 (-OCH₃) CDCl₃

| 3-Bromo-4-hydroxybenzonitrile | 118.2 | 156.1, 135.5, 134.8, 116.9, 112.5, 104.9 | - | DMSO-d₆ |

Experimental Protocol: NMR Analysis [4]

  • Sample Preparation: Dissolve 5-10 mg of the substituted benzonitrile sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Set the pulse angle to 90°.

    • Use an acquisition time of 2-3 seconds and a relaxation delay of 1-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Use a wider spectral width compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

NMR_Workflow NMR Spectroscopy Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert into NMR Spectrometer C->D E Tune & Shim Magnet D->E F Acquire 1H & 13C Spectra E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Integrate Peaks & Assign Chemical Shifts H->I J Structure Elucidation I->J

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)

Application Note: Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound.[9] When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for purity assessment and impurity identification.[10][11] For substituted benzonitriles, Electron Ionization (EI) is a common method that generates a molecular ion (M⁺) peak, confirming the molecular weight. The fragmentation pattern provides structural information; a characteristic fragment for many benzonitriles is the loss of HCN (27 Da) or the formation of the phenyl cation (m/z 77 for monosubstituted benzenes).[12][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Data Presentation: Mass Spectrometry Data

Table 3: Common Fragments in EI-MS of Benzonitrile [12]

m/z Identity Notes
103 [C₇H₅N]⁺ Molecular Ion (M⁺)
102 [M-H]⁺ Loss of a hydrogen atom
77 [C₆H₅]⁺ Phenyl cation, loss of CN radical
76 [C₆H₄]⁺ Benzyne radical cation, loss of HCN

| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl ring |

Experimental Protocol: GC-MS Analysis [10]

  • Sample Preparation: Prepare a dilute solution of the benzonitrile derivative (e.g., ~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Set to a temperature sufficient to vaporize the sample without decomposition (e.g., 250 °C). Use split or splitless injection mode.

    • Column: Use a capillary column appropriate for aromatic compounds (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 15 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Use an inert gas, typically Helium, at a constant flow rate.

  • MS Conditions:

    • Interface Temperature: Set the transfer line temperature to prevent condensation (e.g., 280 °C).

    • Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV. Set the source temperature (e.g., 230 °C).

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-550).

  • Data Analysis: Identify the peak for the main component and any impurities in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to confirm the molecular ion and interpret the fragmentation pattern.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution in Volatile Solvent B Inject Sample into GC A->B C Vaporization in Injector B->C D Separation in Capillary Column (Temp. Program) C->D E Elution into Ion Source D->E F Ionization (EI) & Fragmentation E->F G Mass Analysis (m/z Separation) F->G H Detection G->H I Generate Total Ion Chromatogram (TIC) H->I J Analyze Mass Spectrum for Each Peak I->J K Identify Compound & Impurities J->K Integrated_Workflow Integrated Analytical Workflow for Benzonitrile Characterization cluster_purity Purity & Initial ID cluster_structure Structural Elucidation A Synthesized Benzonitrile Sample B HPLC or GC-MS A->B C Purity Assessment (>95%?) B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D No E Mass Spectrometry (HRMS) (Molecular Formula) C->E Yes D->B F FTIR Spectroscopy (Functional Groups) E->F G NMR (1H, 13C, 2D) (Connectivity & Skeleton) F->G H Proposed Structure G->H I X-ray Crystallography (Single Crystal Growth) H->I If needed or possible J Absolute Structure Confirmation I->J

References

Troubleshooting & Optimization

Solubility issues of 2-Amino-4-nitro-5-methoxybenzoic acid in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with 2-Amino-4-nitro-5-methoxybenzoic acid and encountering solubility challenges.

Troubleshooting Guide

Issue: Poor or no dissolution of this compound in a selected solvent.

This guide presents a systematic approach to addressing common solubility problems.

Workflow for Troubleshooting Solubility Issues

G start Start: Compound does not dissolve solvent Step 1: Verify Solvent Choice - Is the solvent appropriate for a polar, amphoteric molecule? - Consider polar aprotic (DMSO, DMF) or polar protic (alcohols) solvents. start->solvent purity Step 2: Check Compound Purity - Impurities can significantly alter solubility. - Verify purity via appropriate analytical methods (e.g., HPLC, NMR). solvent->purity If solvent is appropriate agitation Step 3: Enhance Physical Dissolution - Have you tried sonication in an ultrasonic bath? - Is the stirring/agitation vigorous and continuous? purity->agitation If compound is pure heating Step 4: Gentle Heating - Apply gentle heat (e.g., 40-50°C). - Monitor for signs of degradation (color change). agitation->heating If still insoluble ph_adjust Step 5: pH Modification (for aqueous/alcoholic solutions) - Add dilute acid (e.g., 5% HCl) to protonate the amino group. - Add dilute base (e.g., 5% NaOH) to deprotonate the carboxylic acid. heating->ph_adjust If still insoluble cosolvent Step 6: Use a Co-solvent System - For aqueous systems, add a miscible organic solvent (e.g., ethanol). - For organic systems, a protic co-solvent might aid dissolution. ph_adjust->cosolvent If still insoluble stock Step 7: Prepare a Concentrated Stock - Dissolve in a high-solubility solvent (e.g., DMSO). - Add dropwise to the target buffer/solvent with vigorous vortexing. cosolvent->stock If still insoluble end Resolution: Compound Dissolved or Insoluble Confirmed stock->end

Caption: A stepwise guide to resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

Predicted Solubility Profile

Solvent FamilyCommon SolventsPredicted SolubilityRationale & Notes
Aqueous Water, Buffers (e.g., PBS)Poor to Insoluble (at neutral pH)The molecule has polar functional groups, but the aromatic ring and nitro group contribute to hydrophobicity.[2][5]
Polar Protic Methanol, EthanolSparingly to Moderately SolubleCapable of hydrogen bonding, but solubility may be limited and might require heating.[1]
Polar Aprotic DMSO, DMFSolubleThese solvents are effective at dissolving a wide range of organic compounds.[1][6]
Non-Polar Hexane, TolueneInsolubleThe molecule is too polar to dissolve in non-polar solvents.
Aqueous Acid 5% HClSolubleThe basic amino group will be protonated to form a more soluble ammonium salt.[3]
Aqueous Base 5% NaOH, 5% NaHCO₃SolubleThe acidic carboxylic acid group will be deprotonated to form a more soluble carboxylate salt.[3]

Q2: I need to prepare an aqueous solution. How can I increase the solubility of this compound in water?

A2: For aqueous solutions, adjusting the pH is the most effective strategy.

  • Acidic Conditions: Adding a dilute acid (e.g., 1 M HCl) will protonate the amino group, forming a more water-soluble salt.

  • Basic Conditions: Adding a dilute base (e.g., 1 M NaOH) will deprotonate the carboxylic acid, also forming a more water-soluble salt. Alternatively, you can first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol and then slowly add this stock solution to your aqueous buffer while vortexing vigorously.[1]

Q3: The compound seems to be degrading upon heating in my solvent. What should I do?

A3: Nitroaromatic compounds can be sensitive to heat.[7] If you observe a color change (e.g., darkening) or the appearance of new spots on a TLC plate, you should avoid heating. Instead, rely on other methods to improve dissolution such as sonication, extended stirring at room temperature, or preparing a concentrated stock solution in a solvent like DMSO.

Q4: Can I use co-solvents to improve solubility for my reaction?

A4: Yes, co-solvent systems can be very effective. For reactions in less polar solvents where the compound has low solubility, adding a small amount of a protic co-solvent like ethanol or acetic acid can sometimes improve solubility and aid in reactions like catalytic hydrogenations.[8][7]

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This protocol provides a method for rapidly assessing the solubility of this compound in various solvents.

Logical Flow for Qualitative Solubility Testing

G start Start: Add ~25 mg of compound to 1 mL of solvent water Test: Water start->water result_water_sol Result: Soluble (Test pH) water->result_water_sol Dissolves completely result_water_insol Result: Insoluble water->result_water_insol Does not dissolve naoh Test: 5% NaOH nahco3 Test: 5% NaHCO₃ naoh->nahco3 result_base_sol Result: Soluble (Strong or Weak Acid) nahco3->result_base_sol Dissolves in either hcl Test: 5% HCl result_acid_sol Result: Soluble (Base) hcl->result_acid_sol Dissolves dmso Test: DMSO result_organic_sol Result: Soluble (Polar Aprotic) dmso->result_organic_sol Dissolves result_water_insol->naoh result_water_insol->hcl result_water_insol->dmso

References

Technical Support Center: Synthesis of 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Amino-4-nitro-5-methoxybenzoic acid. This guide aims to address specific issues that may arise during experimentation to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective laboratory-scale synthesis originates from 2-Amino-5-methoxybenzoic acid. This pathway involves the protection of the amino group by acetylation, followed by nitration, and subsequent deprotection (hydrolysis) to yield the final product. The initial acetylation step is crucial to prevent oxidation of the amino group and to direct the nitration to the desired position on the aromatic ring.

Q2: I am observing a low yield in my reaction. What are the common causes and how can I improve it?

Low yield is a frequent issue that can stem from several factors. A systematic investigation of the following possibilities is recommended:

  • Incomplete Reaction: The conversion of the starting material may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or adjusting the temperature. For nitration, ensure the temperature is kept low to prevent side reactions, but for hydrolysis, heating is typically required.[1]

  • Suboptimal Reagent Quality: The purity of your reagents, including solvents and acids, is critical.

    • Solution: Use high-purity, dry reagents and solvents. Water content can interfere with nitration and other acid-catalyzed reactions.

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps.

    • Solution: Optimize the pH during precipitation. For a carboxylic acid product, careful acidification of the aqueous solution after the reaction is key to maximizing precipitation.[1] When recrystallizing, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to maximize crystal formation and recovery.[1]

  • Side Reactions: The formation of byproducts consumes the starting material and reduces the yield of the desired product.

    • Solution: See Q3 for a detailed explanation of potential side products and how to minimize them.

Q3: I am observing unexpected spots on my TLC plate. What are the likely side products and how can they be minimized?

The most common side products in this synthesis are isomeric impurities.

  • Isomeric Impurities: During the nitration of N-acetyl-2-amino-5-methoxybenzoic acid, the nitro group may be directed to other positions on the aromatic ring, although the primary directing effects of the amide and methoxy groups favor the desired isomer. Dinitro-substituted byproducts may also be formed.

    • Mitigation: Carefully control the nitration temperature, ideally keeping it between 0-5°C during the addition of the nitrating mixture.[1][2] This minimizes the formation of undesired isomers. Slow, dropwise addition of the nitrating agent with vigorous stirring is also crucial.[3]

Q4: My purified product is discolored (e.g., brown or dark yellow). What is the cause and how can I fix it?

Discoloration is often due to the presence of colored impurities or oxidation of the amino group.[4]

  • Solutions:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.[4]

    • Inert Atmosphere: If oxidation is suspected, perform the purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).[4]

Troubleshooting Guides

Nitration Step Issues
ProblemPossible CauseTroubleshooting Steps
Reaction mixture turns dark brown/black with vigorous gas evolution. Potential runaway reaction due to excessive oxidation of the starting material by nitric acid at elevated temperatures.[3]Immediate Action: If safe, immerse the reaction flask in a large ice-salt bath to rapidly cool the mixture.[3] Prevention: Maintain a consistently low reaction temperature (0-5°C). Ensure slow, dropwise addition of the nitrating agent with vigorous stirring.[3]
Low yield of the desired nitro product. Incomplete reaction or side reactions due to improper temperature control.[3]Monitor the reaction to completion with TLC. Ensure the temperature is low enough to prevent side reactions but allows for the reaction to proceed.
Formation of multiple products (isomers). The reaction temperature was too high, or the nitrating agent was added too quickly.Strictly maintain the reaction temperature between 0-5°C. Add the pre-cooled nitrating mixture very slowly with efficient stirring.
Purification Issues
ProblemPossible CauseTroubleshooting Steps
Compound "oils out" instead of crystallizing during recrystallization. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[5]Re-heat the solution to redissolve the oil and add a small amount of additional solvent.[4] Consider using a mixed solvent system (e.g., ethanol/water).[4] Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.[4]
Poor recovery after recrystallization. The compound is too soluble in the chosen solvent, or too much solvent was used.[5]Perform a solvent screen to find an optimal solvent or solvent mixture. Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to maximize precipitation.[5]
Purity does not improve significantly after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurity.[5]Try a different recrystallization solvent or consider another purification technique like column chromatography.

Experimental Protocols

Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

This initial step protects the amino group to prevent side reactions during the subsequent nitration.[2]

  • Materials: 2-Amino-5-methoxybenzoic acid, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • Dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid in a round-bottom flask.

    • Cool the solution in an ice bath with continuous stirring.

    • Slowly add acetic anhydride dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.[2]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-acetyl-2-amino-5-methoxybenzoic acid.[2]

Step 2: Nitration of N-acetyl-2-amino-5-methoxybenzoic acid

This step introduces the nitro group onto the aromatic ring.

  • Materials: N-acetyl-2-amino-5-methoxybenzoic acid, Concentrated sulfuric acid (98%), Fuming nitric acid (70%).

  • Procedure:

    • In a round-bottom flask, dissolve the N-acetyl-2-amino-5-methoxybenzoic acid from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.[2]

    • Slowly add fuming nitric acid dropwise, ensuring the temperature is maintained between 0 and 5°C.[2]

    • After the addition, continue stirring the mixture at this temperature for 2-3 hours, monitoring by TLC.[2]

    • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

    • Filter the precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-acetyl-2-amino-4-nitro-5-methoxybenzoic acid.[2]

Step 3: Hydrolysis of N-acetyl-2-amino-4-nitro-5-methoxybenzoic acid

This final step removes the acetyl protecting group.

  • Materials: N-acetyl-2-amino-4-nitro-5-methoxybenzoic acid, Ethanol, Concentrated hydrochloric acid.

  • Procedure:

    • Suspend the N-acetyl-2-amino-4-nitro-5-methoxybenzoic acid in a mixture of ethanol and concentrated hydrochloric acid.[2]

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).[2]

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Neutralize the solution by the slow addition of a base (e.g., 10% sodium hydroxide solution) until the product precipitates.

    • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[2]

Visualizations

SynthesisWorkflow cluster_acetylation Step 1: Acetylation cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Hydrolysis A 2-Amino-5-methoxybenzoic acid B N-acetyl-2-amino-5-methoxybenzoic acid A->B Acetic anhydride, Glacial acetic acid C N-acetyl-2-amino-4-nitro-5-methoxybenzoic acid B->C Fuming HNO3, Conc. H2SO4, 0-5°C D This compound C->D HCl, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

TroubleshootingFlow Start Low Yield or Impure Product TLC Was the reaction monitored to completion (TLC)? Start->TLC Temp Was reaction temperature strictly controlled? TLC->Temp Yes IncreaseTime Increase reaction time and/or temperature. TLC->IncreaseTime No Purification Was purification optimized? Temp->Purification Yes OptimizeTemp Optimize temperature control, especially for nitration. Temp->OptimizeTemp No CheckReagents Verify reagent stoichiometry and purity. Purification->CheckReagents No IncreaseTime->CheckReagents ImproveWorkup Improve workup and recrystallization protocol.

References

Technical Support Center: Purification of Crude 2-Amino-4-nitro-5-methoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying crude 2-Amino-4-nitro-5-methoxybenzoic acid using recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

A1: Potential impurities can originate from the starting materials, side-reactions, or degradation products. Depending on the synthetic route, common impurities may include:

  • Starting materials: Unreacted precursors from the nitration or amination steps of the synthesis.

  • Isomeric byproducts: Positional isomers that may form during the aromatic substitution reactions.

  • Over-nitrated or under-nitrated species: Compounds with additional or fewer nitro groups.

  • Hydrolysis products: If the synthesis involves a nitrile intermediate, it could be hydrolyzed to the corresponding amide or carboxylic acid.

Q2: My purified this compound is discolored (e.g., dark yellow, brown, or orange). What is the likely cause?

A2: Discoloration in nitro-substituted aromatic compounds is often due to the presence of oxidized impurities or residual starting materials.[1] The color can also intensify if the compound is sensitive to air or light. Proper storage in a cool, dark, and inert atmosphere is recommended.[1] If the discoloration persists after recrystallization, an additional step using activated charcoal may be necessary.

Q3: I am experiencing a low recovery yield after recrystallization. How can I improve it?

A3: Poor recovery can be attributed to several factors:[1]

  • Suboptimal solvent choice: The compound might be too soluble in the chosen solvent, even at low temperatures.

  • Excessive solvent usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature crystallization: Rapid cooling can trap impurities within the crystals.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation.

Q4: My compound is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid separates from the solution as a liquid rather than crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated.[1] To remedy this, you can try warming the solution to redissolve the oil, adding a small amount of a co-solvent in which the compound is less soluble, and allowing it to cool slowly.

Data Presentation

Physical Properties of this compound

PropertyValue
CAS Number 196194-99-7
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Appearance Light red to brown solid
Melting Point 217 to 218 °C

Disclaimer: The following solubility data is for structurally similar compounds and should be used as a proxy to guide solvent selection for this compound.

Solubility of Structurally Related Nitrobenzoic Acids

SolventTemperature (°C)Solubility of 3-Nitrobenzoic Acid ( g/100g solvent)Solubility of 3,5-Dinitrobenzoic Acid ( g/100g solvent)
Methanol 2031.012.5
Ethanol 2019.57.5
Acetone 2045.028.0
Water 200.20.08

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline based on the recrystallization of structurally similar compounds.[2] Optimization may be required.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, or mixtures with water). A suitable solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolution Dissolve in minimum hot solvent start->dissolution decolorization Decolorization with activated charcoal (Optional) dissolution->decolorization hot_filtration Hot gravity filtration decolorization->hot_filtration crystallization Slow cooling and crystallization hot_filtration->crystallization isolation Vacuum filtration to isolate crystals crystallization->isolation washing Wash with ice-cold solvent isolation->washing drying Dry the purified crystals washing->drying end Pure this compound drying->end

Recrystallization Workflow

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Recrystallization Issue low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals discolored Discolored Product? start->discolored solution1 Reduce solvent volume Ensure adequate cooling time low_yield->solution1 Yes solution2 Redissolve and add co-solvent Cool slowly oiling_out->solution2 Yes solution3 Scratch flask inner wall Add seed crystal Reduce solvent volume no_crystals->solution3 Yes solution4 Use activated charcoal Ensure proper storage discolored->solution4 Yes

Troubleshooting Logic Diagram

References

Technical Support Center: Overcoming Poor Mixing in Nitrobenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to poor mixing during the scale-up of nitrobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of nitrobenzoic acid due to inadequate mixing, providing potential causes and recommended solutions.

Issue Potential Cause Attributed to Poor Mixing Recommended Solution
Low Product Yield Localized Overheating: Inefficient heat dissipation due to poor mixing can create hotspots, leading to the thermal degradation of reactants and products.[1][2]Improve Agitation: Increase the stirring speed to enhance heat transfer from the reaction mixture to the cooling jacket.[1] For larger vessels, consider switching from a magnetic stir bar to a mechanical stirrer with an appropriate impeller design.[2]
Incomplete Reaction: Poor mass transfer between phases (in heterogeneous reactions) or insufficient contact between reactants can result in an incomplete conversion.[3][4]Optimize Impeller and Baffling: Select an impeller that promotes axial and radial flow, ensuring thorough mixing throughout the reactor. The use of baffles can prevent vortex formation and improve mixing efficiency.
Localized High Reactant Concentration: Slow dispersion of a fed reactant can lead to high local concentrations, causing side reactions that consume the starting material.Controlled Reagent Addition: Introduce reactants subsurface near the impeller to ensure rapid dispersion. For highly exothermic reactions, a slower, controlled addition rate is crucial.[5]
High Levels of Impurities (e.g., Isomers, Dinitrated Products) Non-uniform Temperature Profile: Temperature gradients within the reactor can favor the formation of undesired isomers.[2] Nitration regioselectivity is often temperature-dependent.Ensure Homogeneous Temperature: Implement a robust cooling system and ensure efficient stirring to maintain a uniform temperature throughout the reaction mass.[1]
Mass Transfer Limitations: In heterogeneous nitration, the reaction occurs in the aqueous phase. Poor mixing limits the mass transfer of the aromatic compound into the acid phase, which can affect selectivity.[6][7]Enhance Interfacial Area: Increase the agitation speed to create smaller droplets and a larger interfacial area between the organic and aqueous phases, thereby improving mass transfer.
Formation of By-products: Localized high concentrations of the nitrating agent can lead to the formation of dinitrated or other over-nitrated by-products.Improve Mixing at the Addition Point: Direct the feed of the nitrating agent to a point of high turbulence, such as directly above or below the impeller, to ensure immediate dilution.
Difficult Product Purification Presence of Multiple Impurities: A combination of the factors above (localized overheating, non-uniform temperature, and high local reactant concentrations) can lead to a complex mixture of by-products that are difficult to separate from the desired nitrobenzoic acid isomer.Optimize Mixing Parameters: Before scaling up, perform small-scale experiments to understand the impact of agitation speed and impeller type on the impurity profile.
Oiling Out During Crystallization: Inconsistent temperature distribution during the cooling and crystallization phase can cause the product to oil out instead of forming pure crystals.Controlled Cooling with Gentle Agitation: Utilize a jacketed reactor with a programmed cooling ramp and maintain gentle, consistent stirring to promote uniform crystal growth.
Runaway Reaction or Poor Temperature Control Formation of Hotspots: Inadequate mixing is a primary cause of localized temperature increases in exothermic reactions like nitration.[1] These hotspots can accelerate the reaction rate, leading to a thermal runaway.[5]Implement High-Efficiency Stirring: Use an appropriate impeller (e.g., pitched-blade turbine) that provides good circulation throughout the entire reactor volume. Ensure the stirrer is adequately powered for the viscosity of the reaction medium.
Delayed Reaction Followed by Rapid Exotherm: If reactants are not well-mixed, they can accumulate. A sudden mixing event can then trigger a large, uncontrolled release of heat.Ensure Immediate Mixing of Reagents: Add reactants at a controlled rate into a well-agitated vessel to ensure they react as they are added, preventing accumulation.

Frequently Asked Questions (FAQs)

Q1: How does poor mixing specifically affect the regioselectivity of benzoic acid nitration?

Poor mixing can lead to a non-uniform temperature profile within the reactor. The formation of different isomers of nitrobenzoic acid can be sensitive to temperature. Localized hotspots may favor the formation of undesired ortho or para isomers over the meta isomer, or vice-versa, depending on the specific kinetics of the reaction. Furthermore, inadequate mass transfer in heterogeneous systems can alter the concentration of reactants at the reaction interface, potentially influencing the product distribution.

Q2: What are the key signs of poor mixing to watch for during a scale-up experiment?

Key indicators of poor mixing include:

  • Temperature Gradients: Significant differences in temperature readings between different locations in the reactor.

  • Inconsistent Product Quality: Batch-to-batch variations in yield, purity, or isomer distribution.

  • Color or Phase Inhomogeneity: Visible swirls of unmixed reactants or stratification of layers in the reaction mixture.

  • Unexpected Exotherms: A sudden, rapid increase in temperature after a period of seemingly slow reaction can indicate the accumulation of unreacted reagents due to poor mixing.

Q3: What type of impeller is best for a nitration reaction?

The choice of impeller depends on the specific characteristics of the reaction mixture (e.g., viscosity, presence of solids).

  • For low to moderate viscosity liquid-liquid dispersions, a pitched-blade turbine (PBT) is often a good choice as it provides both axial and radial flow, promoting good overall circulation and creating the shear needed to break up droplets.[8]

  • A Rushton turbine generates high shear and is effective at dispersing gases and immiscible liquids, but it consumes more power.[9]

  • For highly viscous media, an anchor or helical ribbon impeller might be necessary to ensure movement at the vessel walls and prevent stagnant zones.[8][10]

Q4: Can increasing the stirring speed always solve mixing problems?

While increasing the stirring speed is often the first step, it is not a universal solution. Excessively high stirring speeds can:

  • Incorporate gases into the reaction mixture, which may be undesirable.

  • Cause splashing and coat the upper parts of the reactor.

  • Lead to a significant increase in power consumption.

  • In some cases of crystallization, high shear can lead to the formation of smaller, less desirable crystals. It is important to find an optimal stirring speed that provides good mixing without introducing other problems. The overall mixing performance is a function of impeller type, size, position, the presence of baffles, and vessel geometry, not just the rotational speed.[11]

Q5: How can continuous flow reactors help overcome mixing challenges in nitrobenzoic acid synthesis?

Continuous flow reactors, such as microreactors, offer significant advantages for mixing-sensitive and highly exothermic reactions like nitration:[5]

  • Superior Heat and Mass Transfer: Their high surface-area-to-volume ratio allows for extremely efficient heat removal, preventing the formation of hotspots.[12]

  • Enhanced Mixing: The small channel dimensions lead to rapid diffusion and excellent mixing of reactants.

  • Improved Safety: The small volume of reactants present in the reactor at any given time minimizes the risk of a hazardous thermal runaway.

  • Scalability: Scale-up is often achieved by "numbering up" – running multiple reactors in parallel – which avoids the complexities of re-optimizing mixing parameters in larger vessels.[13]

Experimental Protocols

Laboratory-Scale Synthesis of m-Nitrobenzoic Acid

This protocol is for the nitration of benzoic acid and should be performed with appropriate safety precautions in a fume hood.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add benzoic acid to the cold sulfuric acid with continuous stirring until it is fully dissolved. Maintain the temperature below 10 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the benzoic acid solution using a dropping funnel. Crucially, ensure vigorous stirring and maintain the reaction temperature between 5-15 °C. [4]

  • After the addition is complete, continue stirring the mixture in the ice bath for 30-60 minutes.

  • Slowly pour the reaction mixture onto crushed ice with constant stirring.

  • The crude m-nitrobenzoic acid will precipitate as a solid.

  • Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Visualizations

Poor_Mixing_Effects cluster_causes Causes cluster_consequences Immediate Consequences cluster_outcomes Final Outcomes PoorMixing Poor Mixing During Scale-Up Hotspots Localized Overheating (Hotspots) PoorMixing->Hotspots MassTransfer Poor Mass Transfer PoorMixing->MassTransfer LocalConc High Local Reactant Concentration PoorMixing->LocalConc LowYield Low Product Yield Hotspots->LowYield Degradation HighImpurities High Impurity Levels (Isomers, Dinitration) Hotspots->HighImpurities Side Reactions Runaway Thermal Runaway Risk Hotspots->Runaway MassTransfer->LowYield Incomplete Reaction MassTransfer->HighImpurities Altered Selectivity LocalConc->LowYield By-product Formation LocalConc->HighImpurities Over-reaction Purification Difficult Purification HighImpurities->Purification

Caption: Logical flow of how poor mixing leads to undesirable outcomes.

Caption: A workflow for troubleshooting mixing-related synthesis problems.

References

Technical Support Center: Optimizing Nitration of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the nitration of substituted benzoic acids. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these sensitive electrophilic aromatic substitution reactions.

Factors Influencing Nitration of Substituted Benzoic Acids

The success of nitrating a substituted benzoic acid hinges on carefully controlling reaction conditions to achieve the desired regioselectivity and yield. The primary factors at play are the nature of the substituent(s) on the aromatic ring and the reaction temperature. The carboxylic acid group is a deactivating, meta-directing group, which means it slows the reaction and directs the incoming nitro group to the meta position.[1][2] The presence of other substituents can either reinforce or compete with this directing effect, influencing the final product distribution.[3]

Temperature is a critical parameter. Nitration reactions are highly exothermic, and excessive heat can lead to the formation of undesired isomers and over-nitration byproducts (di- or tri-nitro compounds).[2][4] Therefore, maintaining a low temperature is crucial for most nitration procedures involving benzoic acid derivatives.

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G Logical Relationships in Benzoic Acid Nitration cluster_substituents Substituent Effects cluster_conditions Reaction Conditions activating_group Activating Group (e.g., -OH, -CH3, -OCH3) directing_effects Competing vs. Reinforcing Directing Effects activating_group->directing_effects reactivity Ring Reactivity activating_group->reactivity Increases deactivating_group Deactivating Group (e.g., -COOH, -Cl) deactivating_group->directing_effects deactivating_group->reactivity Decreases regioselectivity Regioselectivity (Isomer Distribution) directing_effects->regioselectivity yield_purity Yield & Purity reactivity->yield_purity Affects regioselectivity->yield_purity Affects temperature Temperature temperature->regioselectivity Affects side_reactions Side Reactions (Over-nitration, Oxidation) temperature->side_reactions Higher temp increases side_reactions->yield_purity Decreases

Caption: Logical relationships in benzoic acid nitration.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized temperatures and other key parameters for the nitration of various substituted benzoic acids, compiled from established experimental protocols.

Table 1: Nitration of Benzoic Acids with Activating Groups
Starting MaterialRecommended TemperatureReaction TimeTypical YieldPrimary Product(s)
4-Methylbenzoic Acid0 - 10 °C[5]15 - 30 minutes[5]~70-85%[5]4-Methyl-3-nitrobenzoic acid[5]
2-Aminobenzoic Acid*< 10 °C[6]2 hours[6]Not specified2-Amino-5-nitrobenzoic acid[6]
4-Methoxybenzoic Acid30 - 100 °C**Not specifiedNot specified3-Nitro-4-methoxybenzoic acid[7]
3-Hydroxybenzoic Acid35 - 40 °C4 hours15%3-Hydroxy-4-nitrobenzoic acid[8]

*Note: Direct nitration of 2-aminobenzoic acid is challenging due to the activating amino group's susceptibility to oxidation.[6] A three-step process involving protection (acetylation), nitration, and deprotection is recommended.[6] **Note: This reaction uses 40-80% nitric acid without sulfuric acid, which requires a higher temperature.[7]

Table 2: Nitration of Benzoic Acid and with Deactivating Groups
Starting MaterialRecommended TemperatureReaction TimeTypical YieldPrimary Product(s)
Benzoic Acid< 5 °C[9]10 - 15 minutes (post-addition)[9]73.5%[10]3-Nitrobenzoic acid[9][11]
4-Chlorobenzoic Acid40 °C2 hours (post-addition)97.3%4-Chloro-3-nitrobenzoic acid
2,4-Dichlorobenzoic Acid53 - 57 °CNot specifiedNot specified2,4-Dichloro-5-nitrobenzoic acid[12]
Benzoic Acid (for Dinitration)135 - 145 °C3 hours54-58%3,5-Dinitrobenzoic acid

Experimental Protocols

Below are detailed methodologies for key nitration experiments.

Protocol 1: Nitration of 4-Methylbenzoic Acid

This protocol is a standard procedure for nitrating a benzoic acid derivative with an activating group, emphasizing strict temperature control.[5]

Materials:

  • 4-Methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice and deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, cool a measured volume of concentrated nitric acid in an ice bath. Slowly and cautiously add an equal volume of concentrated sulfuric acid while keeping the mixture in the ice bath. This process is highly exothermic.[5]

  • Reaction Setup: In a separate flask, dissolve a pre-weighed amount of 4-methylbenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool this flask in an ice bath to a temperature between 0 and 5 °C.[5]

  • Nitration: While vigorously stirring the 4-methylbenzoic acid solution, slowly add the chilled nitrating mixture dropwise. Ensure the reaction temperature does not exceed 10 °C.[13]

  • Work-up and Isolation: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes in the ice bath.[13] Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker.[5] Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold deionized water.[5]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.[5]

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G Experimental Workflow for Nitration prep_nitrating_mix 1. Prepare Nitrating Mixture (HNO3 + H2SO4) Cool in Ice Bath nitration 3. Nitration Slowly add nitrating mix to substrate Maintain T < 10 °C prep_nitrating_mix->nitration prep_substrate 2. Prepare Substrate Solution (Substituted Benzoic Acid + H2SO4) Cool to 0-5 °C prep_substrate->nitration stir 4. Stir 15-30 min in ice bath nitration->stir quench 5. Quench Pour mixture onto crushed ice stir->quench isolate 6. Isolate Crude Product Vacuum filtration Wash with cold H2O quench->isolate purify 7. Purify Product Recrystallization isolate->purify characterize 8. Characterize (Melting Point, NMR, IR) purify->characterize

Caption: A typical experimental workflow for nitration.

Protocol 2: Three-Step Synthesis of 2-Amino-5-nitrobenzoic Acid

Direct nitration of 2-aminobenzoic acid is problematic; this protocol uses a protecting group strategy for a more controlled reaction.[6]

Step 1: Acetylation (Protection of Amino Group)

  • Dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid in a round-bottom flask.

  • Add 1.2 equivalents of acetic anhydride dropwise.

  • Heat the mixture to reflux for approximately 1 hour.

  • Cool the mixture and pour it into 250 mL of ice-cold deionized water.

  • Collect the precipitate (2-acetamidobenzoic acid) by vacuum filtration and wash with cold water.

Step 2: Nitration of the Protected Intermediate

  • In a flask, cool 20 mL of concentrated sulfuric acid to below 5 °C in an ice bath.

  • Slowly add 9.0 g of the dried 2-acetamidobenzoic acid from the previous step, ensuring the temperature does not exceed 5 °C.

  • Prepare a nitrating mixture of 3.0 mL of concentrated nitric acid and 6.0 mL of concentrated sulfuric acid, and cool it in an ice bath.

  • Add the cold nitrating mixture dropwise to the 2-acetamidobenzoic acid solution, keeping the temperature below 10 °C.

  • Stir the mixture in the ice bath for an additional 2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice and collect the precipitate (2-acetamido-5-nitrobenzoic acid).

Step 3: Hydrolysis (Deprotection)

  • In a flask, combine the 2-acetamido-5-nitrobenzoic acid from the previous step with 100 mL of 10% aqueous sodium hydroxide.

  • Heat the mixture to reflux for 1.5 to 2 hours, until the solid has dissolved.

  • Cool the solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 3-4.

  • Collect the precipitated yellow-orange solid (2-amino-5-nitrobenzoic acid) by vacuum filtration.

Troubleshooting Guides

Issue 1: Low or No Yield

Q: My nitration reaction resulted in a very low yield or no product at all. What are the possible causes and solutions?

A:

  • Cause: Inadequate Temperature Control. If the temperature is too low, the reaction rate may be too slow to proceed to completion within the allotted time.[14]

    • Solution: While maintaining overall low temperatures is crucial, ensure the reaction is not too cold. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the starting material is being consumed. If the reaction is stalled, a slight, controlled increase in temperature (e.g., from 0 °C to 5-10 °C) might be necessary.

  • Cause: Presence of Water. Water can interfere with the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.[14]

    • Solution: Ensure all glassware is thoroughly dried before use. Use concentrated nitric and sulfuric acids as specified in the protocol.

  • Cause: Insufficiently Strong Nitrating Agent. For highly deactivated rings (e.g., those with multiple electron-withdrawing groups), the standard nitrating mixture may not be potent enough.

    • Solution: Consider using a stronger nitrating agent, such as fuming nitric acid, or increasing the reaction temperature cautiously.[15]

  • Cause: Product Loss During Work-up. The desired product might be partially soluble in the wash solutions.

    • Solution: When quenching the reaction, use a sufficient amount of crushed ice to ensure complete precipitation.[14] During washing steps, always use ice-cold water or solvents to minimize product dissolution.[14]

Issue 2: Formation of Multiple Isomers/Poor Regioselectivity

Q: I've obtained a mixture of isomers instead of a single desired product. How can I improve the regioselectivity?

A:

  • Cause: High Reaction Temperature. Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers.[9]

    • Solution: Strict temperature control is paramount. Maintain the reaction at the lower end of the recommended temperature range (e.g., 0-5 °C) to enhance selectivity.[13]

  • Cause: Competing Directing Effects. When the benzoic acid has multiple substituents, their directing effects may compete. For example, in 3-aminobenzoic acid, the amino group is an ortho, para-director, while the carboxylic acid is a meta-director.[16]

    • Solution: Analyze the directing effects of all substituents. The most strongly activating group will typically dominate the regioselectivity. In cases of strong competition, a mixture of products is likely, and purification by column chromatography or fractional crystallization may be necessary.[17]

  • Cause: Steric Hindrance. Bulky substituents can block access to certain positions on the ring, favoring substitution at less sterically hindered sites.

    • Solution: Consider the steric environment around the aromatic ring when predicting the major product. In some cases, a multi-step synthesis involving protecting groups can be used to block certain positions temporarily.

Issue 3: Over-nitration (Di- or Tri-nitro Products Formed)

Q: My product analysis shows the presence of dinitro or even trinitro compounds. How can I prevent this?

A:

  • Cause: Reaction Temperature is Too High. Elevated temperatures provide the energy needed for the (now deactivated) mononitrated product to undergo a second nitration.[2][4]

    • Solution: Maintain the reaction temperature strictly within the recommended range for mononitration (typically below 15 °C).[14]

  • Cause: Excess Nitrating Agent or Prolonged Reaction Time. Using too much nitric acid or allowing the reaction to proceed for too long can lead to over-nitration.[2]

    • Solution: Use a controlled stoichiometry, typically a slight molar excess (e.g., 1.1 to 1.3 equivalents) of nitric acid. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.

  • Cause: Highly Activated Ring. If the benzoic acid contains a strong activating group (like -OH or -NH₂), the ring is highly susceptible to multiple nitrations.[10]

    • Solution: In addition to strict temperature and stoichiometry control, consider using a milder nitrating agent, such as nitric acid in acetic acid. For highly sensitive substrates like aminobenzoic acids, protecting the activating group is the most effective strategy.[6]

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G Troubleshooting Decision Tree for Nitration cluster_low_yield Low Yield Solutions cluster_impurities Impurity Solutions cluster_over_nitration Over-nitration Solutions cluster_dark_color Dark Color Solutions start Problem Encountered low_yield Low / No Yield start->low_yield impurities Impurities / Isomers start->impurities over_nitration Over-nitration start->over_nitration dark_color Dark Color / Tar start->dark_color temp_low Check Temp: Too low? low_yield->temp_low anhydrous Ensure Anhydrous Conditions low_yield->anhydrous workup_loss Check Work-up: Minimize loss low_yield->workup_loss temp_high_iso Strict Temp Control (0-5 °C) impurities->temp_high_iso purify_isomers Purify: Recrystallize / Chromatography impurities->purify_isomers temp_high_di Strict Temp Control (< 15 °C) over_nitration->temp_high_di stoichiometry Control Stoichiometry (1.1 eq HNO3) over_nitration->stoichiometry reaction_time Monitor/Reduce Reaction Time over_nitration->reaction_time oxidation Cause: Oxidation of Substituent dark_color->oxidation temp_high_ox Strict Temp Control oxidation->temp_high_ox

Caption: Decision tree for troubleshooting nitration issues.

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid necessary in most nitration reactions? A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the species that attacks the aromatic ring.[4]

Q2: Why is the nitration of benzoic acid slower than the nitration of benzene? A2: The carboxylic acid (-COOH) group is an electron-withdrawing group that deactivates the benzene ring.[3] It pulls electron density away from the ring, making it less nucleophilic and therefore less reactive towards electrophilic attack compared to unsubstituted benzene.[3]

Q3: Can I perform nitration without sulfuric acid? A3: Yes, under certain conditions. For some substrates, other acidic media can be used. For example, the nitration of 4-methoxybenzoic acid can be performed using 40-80% nitric acid alone, though this requires higher temperatures (30-100 °C).[7] For highly activated systems, a mixture of nitric acid and acetic acid can be a milder alternative.

Q4: How do I safely prepare the "mixed acid" (nitrating mixture)? A4: Always add the concentrated sulfuric acid slowly to the concentrated nitric acid while cooling the mixture in an ice bath. This order of addition is crucial for controlling the highly exothermic process. The entire preparation and reaction should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

Q5: My crude product is an oil and won't solidify. What should I do? A5: This can be caused by the presence of isomeric impurities that lower the mixture's melting point, or residual acids preventing crystallization. Try washing the crude product thoroughly with ice-cold water to remove acids. If it remains an oil, purification techniques like column chromatography may be required to separate the desired product from the impurities.

Q6: How can I separate a mixture of ortho-, meta-, and para-nitrobenzoic acid isomers? A6: Separating positional isomers can be challenging. Techniques like fractional crystallization can be effective if the isomers have significantly different solubilities in a particular solvent.[18] For example, the ortho-isomer of nitrobenzoic acid is much more soluble in water than the para-isomer.[18] For more difficult separations, chromatographic methods such as column chromatography or High-Performance Liquid Chromatography (HPLC) are often employed.[17][19]

References

Technical Support Center: Column Chromatography Methods for Separating Nitro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of nitro isomers using column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the separation of nitro isomers.

Question: Why am I observing poor resolution between my nitro isomer peaks?

Answer:

Poor resolution is a frequent challenge in separating structurally similar nitro isomers. Several factors can contribute to this issue. Here are the common causes and their respective solutions:

  • Inadequate Stationary Phase Selectivity: The choice of the column's stationary phase is critical. For aromatic nitro isomers, columns that offer alternative separation mechanisms beyond simple hydrophobicity are often more effective.

    • Recommendation: Consider using a Phenyl-Hexyl column, which provides π-π interactions, or a Diol column.[1] For separating dinitrotoluene isomers, a Diol column has shown superior resolution compared to C18 and Phenyl-3 columns.[1] Columns with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups can also provide unique selectivity for aromatic isomers through π-π and dipole-dipole interactions.[2]

  • Incorrect Mobile Phase Composition: The mobile phase composition directly impacts the retention and separation of isomers.

    • Recommendation: Systematically optimize the mobile phase. For reversed-phase chromatography, adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to water.[3][4][5] For normal-phase chromatography, varying the proportions of non-polar and polar solvents (e.g., n-hexane and ethyl acetate) is key.[6]

  • Flow Rate is Too High: A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.[7]

    • Recommendation: Try reducing the flow rate to enhance separation efficiency.[8]

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[7]

    • Recommendation: Reduce the sample concentration or injection volume.[7]

  • Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention times and affect selectivity.[7][8]

    • Recommendation: Use a column oven to maintain a stable temperature.[8]

Question: My chromatogram shows significant peak tailing. How can I improve the peak shape?

Answer:

Peak tailing can interfere with accurate integration and quantification. The primary causes include:

  • Secondary Interactions with the Stationary Phase: Residual acidic silanol groups on the silica support of the column can interact with the nitro groups of the analytes, causing tailing.[8]

    • Recommendation: Use a high-purity, end-capped column to minimize these secondary interactions.[8]

  • Mobile Phase pH: For ionizable nitro isomers, the pH of the mobile phase can affect the peak shape.

    • Recommendation: In reversed-phase chromatography, adjust the mobile phase pH to ensure a consistent ionization state of the analytes.[8]

  • Column Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.[9]

    • Recommendation: Implement a regular column cleaning procedure.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column chromatography for separating nitro isomers?

A1: The "best" method depends on the specific nitro isomers you are trying to separate. Here's a general guide:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common technique and is effective for a wide range of nitro isomers. C18 columns are a good starting point, but for closely related isomers, columns with different selectivities like Phenyl-Hexyl or embedded polar groups may be necessary.[4][10]

  • Normal-Phase HPLC (NP-HPLC): This method is particularly useful for separating positional isomers that are not well-resolved by RP-HPLC.[6][11][12] It excels in differentiating compounds based on the position of polar functional groups.[13]

  • Chiral Chromatography: For separating enantiomers of chiral nitro compounds, a chiral stationary phase (CSP) is required.[14][15][16] Polysaccharide-based CSPs are often effective.[8]

Q2: Can I use the same column for both analytical and preparative separations?

A2: While it is possible, it is generally not recommended. Analytical columns are designed for high resolution and sensitivity with small sample loads. Preparative columns are designed for higher sample capacity to isolate larger quantities of material. Using an analytical column for preparative work will likely lead to poor separation due to overloading. Conversely, using a preparative column for analytical work may result in broader peaks and lower sensitivity.

Q3: How do I choose the initial mobile phase conditions for my separation?

A3: A good starting point is to perform a literature search for the separation of similar compounds. If no information is available, you can start with a generic gradient for RP-HPLC, for example, a linear gradient from 10% to 90% acetonitrile in water over 20-30 minutes. For NP-HPLC, you can start with a low percentage of a polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. Thin Layer Chromatography (TLC) can also be a valuable tool to quickly screen different solvent systems before moving to column chromatography.[17]

Data Presentation

Table 1: Comparison of HPLC Columns for Dinitrotoluene (DNT) Isomer Separation [1]

Performance MetricDiol ColumnC-18 ColumnPhenyl-3 Column
Resolution (Rs) > 2.0< 1.5~ 1.7
Limit of Detection (LOD) LowModerateModerate
Analysis Time ModerateLongFast
Solvent Consumption LowHighModerate
Key Observation Superior separation and sensitivity.Unsatisfactory for quantitative analysis of co-eluting isomers.Faster analysis but potential for peak overlap.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Nitrophenol Isomers [3]

  • Objective: To separate o-, m-, and p-nitrophenol.

  • Column: A standard reversed-phase C18 column.

  • Mobile Phase: Isocratic elution with 40% aqueous acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength for nitrophenols (e.g., 270 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase. If high sensitivity is required, pre-concentration using liquid-liquid extraction with ethyl acetate can be performed.

Protocol 2: Normal-Phase HPLC Separation of Dinitrotoluene (DNT) Isomers (Based on general principles and data from[1])

  • Objective: To achieve baseline separation of 2,4-DNT and 2,6-DNT.

  • Column: Diol column.

  • Mobile Phase: A gradient of n-hexane and isopropanol. Start with a low percentage of isopropanol and increase the concentration to elute the more polar isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve the DNT isomer mixture in the initial mobile phase.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Nitro Isomer Mixture Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Column Separation (e.g., C18, Phenyl, Diol) Inject->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis

Caption: A generalized experimental workflow for the HPLC analysis of nitro isomers.

Troubleshooting_Logic Start Poor Resolution Observed Q1 Is the column appropriate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the mobile phase optimized? A1_Yes->Q2 Sol1 Change to a column with different selectivity (e.g., Phenyl-Hexyl, Diol) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the flow rate too high? A2_Yes->Q3 Sol2 Adjust organic modifier ratio or try different solvents A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Reduce flow rate A3_Yes->Sol3 End Resolution Improved A3_No->End Sol3->End

Caption: A logical troubleshooting workflow for addressing poor resolution in nitro isomer separations.

References

Troubleshooting 2-Amino-4-nitro-5-methoxybenzoic acid precipitation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation issues with 2-Amino-4-nitro-5-methoxybenzoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?

A1: Precipitation of this compound in aqueous solutions is a common issue due to its limited water solubility. Several factors can contribute to this:

  • pH of the Solution: The solubility of this compound is highly dependent on the pH. As a benzoic acid derivative with a predicted pKa of approximately 3.80, it will be significantly less soluble in acidic to neutral aqueous solutions. The protonated carboxylic acid group is less polar, leading to precipitation. The amino group also has basic properties and its protonation state will be affected by pH.

  • Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution with a concentration that is higher than the compound's intrinsic solubility in that specific solvent system.

  • Solvent Composition: The presence and concentration of organic co-solvents are critical. Abruptly changing the solvent environment from a high-solubility organic solvent to a low-solubility aqueous buffer can cause the compound to crash out of solution.

  • Temperature: Temperature can significantly impact solubility. Many compounds are less soluble at lower temperatures.

  • Ionic Strength: The presence of salts in your buffer can either increase ("salting in") or decrease ("salting out") the solubility of the compound.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a concentrated stock solution, it is recommended to use a polar aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Polar protic solvents like ethanol or methanol can also be used, although the solubility might be lower compared to DMSO or DMF. It is crucial to first dissolve the compound completely in the organic solvent before diluting it into your aqueous experimental buffer.

Q3: How can I prevent my compound from precipitating when I dilute my organic stock solution into an aqueous buffer?

A3: To prevent precipitation upon dilution, consider the following strategies:

  • Slow, Dropwise Addition: Add the organic stock solution to the aqueous buffer slowly and dropwise while vigorously stirring or vortexing. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.

  • Use a Co-solvent System: If your experiment allows, consider using a final buffer system that contains a small percentage of the organic solvent used for the stock solution (e.g., 1-5% DMSO).

  • pH Adjustment: Ensure the pH of your final aqueous buffer is in a range where the compound is more soluble. For a benzoic acid derivative, a basic pH (e.g., > 8) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, a very acidic pH (e.g., < 2) will protonate the amino group, which can also increase solubility.

  • Gentle Warming: Gently warming the aqueous buffer before and during the addition of the stock solution can increase solubility. However, be cautious of potential compound degradation at elevated temperatures.

Q4: Is there a way to redissolve the precipitate?

A4: If precipitation has already occurred, you may be able to redissolve it by:

  • Adjusting the pH: Adding a base (e.g., 1M NaOH) dropwise to increase the pH should dissolve the precipitate by forming the more soluble carboxylate salt. Similarly, adding an acid (e.g., 1M HCl) to decrease the pH may also work by protonating the amino group.

  • Adding a Co-solvent: Gradually adding a miscible organic solvent in which the compound is highly soluble (e.g., DMSO, ethanol) can help to redissolve the precipitate.

  • Heating and Sonication: Gently heating the solution while sonicating in an ultrasonic bath can often help to break down the precipitate and facilitate redissolution.

Troubleshooting Guide

This guide provides a systematic approach to addressing precipitation issues with this compound.

Problem: Precipitate forms immediately upon addition of organic stock to aqueous buffer.
Potential Cause Troubleshooting Steps
Localized High Concentration 1. Add the stock solution dropwise into the vortex of the stirring aqueous buffer. 2. Try a lower concentration of the stock solution.
Poor Aqueous Solubility at Buffer pH 1. Adjust the pH of the aqueous buffer to be > 8 or < 2. 2. Prepare a pH-solubility profile to determine the optimal pH range.
Insufficient Co-solvent 1. Prepare the final solution with a small percentage (e.g., 1-10%) of the organic solvent used for the stock. 2. Test different co-solvents (e.g., ethanol, methanol, PEG400).
Problem: Solution is initially clear but precipitate forms over time.
Potential Cause Troubleshooting Steps
Slow Crystallization/Precipitation 1. The solution is likely supersaturated. Prepare a more dilute solution. 2. Store the solution at a slightly elevated temperature if the compound is stable.
Temperature Fluctuation 1. Maintain a constant temperature for your solution. Avoid storing it at lower temperatures (e.g., 4°C) unless solubility has been confirmed at that temperature.
pH Shift 1. Ensure your buffer has sufficient buffering capacity to maintain a stable pH.

Quantitative Data Summary

Solvent Estimated Solubility Notes
Water (pH 7)Very Low / InsolubleThe un-ionized carboxylic acid and the overall aromatic structure limit solubility.
Aqueous Buffer (pH > 8)Moderate to HighFormation of the soluble carboxylate salt.
Aqueous Buffer (pH < 2)Low to ModerateFormation of the soluble ammonium salt.
Dimethyl Sulfoxide (DMSO)HighA polar aprotic solvent known for its excellent solvating power for many organic compounds.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, a good solvent for polar organic molecules.
EthanolModerateA polar protic solvent; solubility may be increased with gentle heating.
MethanolModerateSimilar to ethanol.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of this compound.

  • Add a sufficient volume of DMSO (or another suitable organic solvent) to achieve a high concentration (e.g., 50-100 mM).

  • Vortex and/or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.

  • Store the stock solution at room temperature or as recommended, protected from light.

Protocol 2: Dilution into Aqueous Buffer
  • Prepare the desired aqueous buffer and adjust the pH to a range where the compound is expected to be soluble (e.g., pH 8.5).

  • While vigorously stirring the aqueous buffer, add the required volume of the concentrated stock solution dropwise to achieve the final desired concentration.

  • Continue to stir for another 5-10 minutes to ensure homogeneity.

  • Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 3: pH-Solubility Profile Determination
  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility against the pH to determine the optimal pH range for your experiments.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_pH Is the aqueous buffer pH in the optimal range (e.g., >8 or <2)? start->check_pH adjust_pH Adjust pH of the buffer check_pH->adjust_pH No check_concentration Is the final concentration below the solubility limit? check_pH->check_concentration Yes adjust_pH->check_pH lower_concentration Lower the final concentration check_concentration->lower_concentration No check_dilution Was the dilution performed slowly with vigorous stirring? check_concentration->check_dilution Yes lower_concentration->check_concentration improve_dilution Improve dilution technique (dropwise addition, vortexing) check_dilution->improve_dilution No check_cosolvent Does the final solution contain a co-solvent? check_dilution->check_cosolvent Yes improve_dilution->check_dilution add_cosolvent Add a small percentage of a co-solvent (e.g., 1-5% DMSO) check_cosolvent->add_cosolvent No check_temperature Is the temperature constant and not too low? check_cosolvent->check_temperature Yes add_cosolvent->check_cosolvent adjust_temperature Maintain constant temperature; consider gentle warming check_temperature->adjust_temperature No solution_stable Solution should be stable check_temperature->solution_stable Yes adjust_temperature->check_temperature

Caption: Troubleshooting workflow for precipitation issues.

Solubility_pH_Relationship cluster_pH pH of Aqueous Solution cluster_species Dominant Species in Solution cluster_solubility Expected Solubility Acidic (pH < pKa) Acidic (pH < pKa) Neutral (pH ≈ pKa) Neutral (pH ≈ pKa) Acidic (pH < pKa)->Neutral (pH ≈ pKa) protonated R-COOH (Protonated) Less Polar Acidic (pH < pKa)->protonated Basic (pH > pKa) Basic (pH > pKa) Neutral (pH ≈ pKa)->Basic (pH > pKa) mixed Mixture of R-COOH and R-COO- Neutral (pH ≈ pKa)->mixed deprotonated R-COO- (Deprotonated) More Polar Basic (pH > pKa)->deprotonated low_sol Low Solubility protonated->low_sol increasing_sol Increasing Solubility mixed->increasing_sol high_sol Higher Solubility deprotonated->high_sol

Caption: Relationship between pH and solubility.

Identifying and removing impurities from 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of impurities from 2-Amino-4-nitro-5-methoxybenzoic acid. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route. Common impurities can include:

  • Starting Materials: Unreacted precursors from nitration or amination steps.

  • Isomeric Byproducts: Positional isomers, such as those with the nitro group at a different position on the aromatic ring, are common byproducts of aromatic substitution reactions.[1]

  • Over- or Under-nitrated Species: Compounds with more than one nitro group or no nitro group.[1]

  • Precursor Compounds: Such as 2-acetamido-5-methoxy-4-nitrobenzoic acid if an acetylation-nitration-hydrolysis route is used.

  • Byproducts from Side Reactions: Depending on the specific synthetic pathway, other related substances may be formed.

Q2: My purified this compound appears discolored (e.g., dark yellow or brown). What is the likely cause?

A2: Discoloration in nitro-substituted aniline derivatives is often due to the presence of oxidized impurities or residual starting materials.[1] The color can also intensify if the compound is sensitive to air or light. Proper storage in a cool, dark, and inert atmosphere is recommended.[1]

Q3: I'm observing poor recovery of my compound after recrystallization. What are the potential reasons and solutions?

A3: Low recovery during recrystallization can be attributed to several factors:

  • Suboptimal Solvent Choice: The compound might be too soluble in the chosen solvent, even at lower temperatures.

  • Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: Rapid cooling can trap impurities within the crystals.

  • Incomplete Precipitation: Not allowing sufficient time for the solution to cool adequately can lead to incomplete crystal formation.[1]

To improve yield, consider using a different solvent or a mixed-solvent system, using the minimum amount of hot solvent required for dissolution, and allowing for slow cooling.

Q4: My compound is streaking on the TLC plate during chromatographic analysis. How can this be resolved?

A4: Streaking or tailing on a TLC plate, particularly with amino-containing compounds on silica gel, is often due to the acidic nature of the silica interacting with the basic amino group.[1] To address this, you can:

  • Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase.[1]

  • Consider using a different stationary phase, such as neutral or basic alumina.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseTroubleshooting Steps
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent. For nitroanilines, solvents like ethanol, methanol, or mixtures with water are often effective.[1]
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the solution is not overheated.[1]
Crystals are very fine and difficult to filter. The solution cooled too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]
Purity does not improve after recrystallization. The chosen solvent does not effectively differentiate between the compound and the impurity.Perform a solvent screen to find a solvent that dissolves the impurity well at all temperatures but the desired compound only at elevated temperatures.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Compound does not elute from the silica gel column. The mobile phase is not polar enough, or the compound is strongly adsorbed to the acidic silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). Add a basic modifier like triethylamine to the eluent.[1]
Poor separation from an impurity. The mobile phase polarity is not optimized.Conduct a thorough TLC analysis with various solvent systems to identify an eluent that provides good separation (a significant difference in Rf values).[1]
The compound appears to be degrading on the column. The compound is unstable on the acidic silica gel.Deactivate the silica gel with a base (e.g., triethylamine) before packing the column, or use a less acidic stationary phase like neutral alumina.[1]

Experimental Protocols

Note: The following protocols are adapted from procedures for structurally similar compounds, such as 2-Amino-4-methoxy-5-nitrobenzonitrile, due to the limited availability of specific experimental data for this compound.

Protocol 1: Recrystallization

This protocol provides a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Activated carbon (optional)

Procedure:

  • Solvent Selection: Based on analogous compounds, an ethanol/water mixture is a good starting point.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: If activated carbon was used, quickly filter the hot solution through a fluted filter paper to remove it.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol outlines a general procedure for purification using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

Procedure:

  • Stationary Phase Preparation: Pack a chromatography column with silica gel slurried in the initial mobile phase (e.g., hexane with a small percentage of ethyl acetate).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding it to the top of the column.[1]

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the compound. If the compound adheres strongly to the column, consider adding 0.1-1% triethylamine to the mobile phase.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]

Impurity Identification and Removal Workflow

A Crude this compound B Analytical Assessment (TLC, HPLC, NMR) A->B C Identify Impurity Profile B->C D Major Impurities Present? C->D E Purification Required D->E Yes O Product Meets Purity Specs D->O No F Select Purification Method E->F G Recrystallization F->G Crystalline Solid H Column Chromatography F->H Complex Mixture/Oily Solid I Perform Purification G->I H->I J Assess Purity of Isolated Fractions I->J K Purity >98%? J->K L Combine Pure Fractions and Evaporate Solvent K->L Yes N Repurify or Choose Alternative Method K->N No M Pure Product L->M N->F

References

Best practices for handling and storing 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing 2-Amino-4-nitro-5-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an aromatic organic compound. Due to its multiple functional groups (amino, nitro, carboxylic acid, and methoxy), it serves as a versatile building block in organic synthesis. It is primarily used as an intermediate in the preparation of more complex molecules, including pharmaceuticals and dye compounds.

Q2: What are the main hazards associated with this compound?

Based on available data for the compound and structurally similar aromatic nitro compounds, the primary hazards include:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Potential for dust explosion if handled as a fine powder.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and safety of this compound, it should be stored under the following conditions:

  • Temperature: Room temperature (20-22°C).

  • Atmosphere: In an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation.

  • Light: In a dark space, as aromatic nitro compounds can be light-sensitive.

  • Container: A tightly sealed, properly labeled container.

Troubleshooting Guides

Issue 1: The compound has changed color (e.g., darkened) during storage.

  • Possible Cause: Exposure to light, air, or moisture. Aromatic amino and nitro compounds can be sensitive to oxidation and photodegradation.

  • Solution:

    • Always store the compound in a dark, dry place under an inert atmosphere.

    • Use opaque or amber-colored containers.

    • If discoloration is observed, it may indicate degradation. It is advisable to verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, TLC) before use.

Issue 2: Low yield or unexpected side products in a reaction involving this compound.

  • Possible Cause 1: Impure starting material. If the compound has degraded, it can lead to lower yields and the formation of impurities.

    • Solution: Confirm the purity of the this compound before starting the reaction. If necessary, purify the starting material by recrystallization.

  • Possible Cause 2: Incompatible reagents or reaction conditions. The amino and nitro groups can be sensitive to certain reagents. For example, strong reducing agents can reduce the nitro group, while strong oxidizing agents can affect the amino group.

    • Solution: Carefully review the compatibility of all reagents. Protect sensitive functional groups if necessary. For instance, the amino group can be protected via acetylation before performing reactions that are incompatible with it.

  • Possible Cause 3: Suboptimal reaction temperature. Nitration and other reactions involving aromatic nitro compounds can be highly exothermic.

    • Solution: Maintain strict temperature control throughout the reaction. Use an ice bath to manage exotherms, especially during the addition of reagents.

Issue 3: Difficulty dissolving the compound.

  • Possible Cause: this compound has limited solubility in many common organic solvents.

  • Solution:

    • Consult literature for appropriate solvents for your specific reaction.

    • Consider using more polar aprotic solvents like DMF or DMSO.

    • Gentle heating may improve solubility, but monitor for any signs of degradation.

Data Presentation

Summary of Safety and Storage Information

ParameterRecommendationSource
Hazard Statements H302, H315, H319, H332, H335[1]
Precautionary Statements P280, P305+P351+P338-P310[1]
Storage Temperature Room Temperature (20-22°C)[1]
Storage Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen)[1]
Light Conditions Store in a dark space[1]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases[2]

Experimental Protocols

General Protocol for Handling and Weighing

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Dispensing: Use a spatula to dispense the solid. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.

  • Cleaning: Clean any spills immediately. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

Visualizations

Handling_and_Storage_Workflow Workflow for Safe Handling and Storage start Receive Compound inspect Inspect Container for Damage start->inspect label_check Verify Label Information inspect->label_check No Damage damage_found Quarantine and Report inspect->damage_found Damage Found storage Store in a Cool, Dry, Dark Place under Inert Atmosphere label_check->storage Label OK label_issue Correct Label or Quarantine label_check->label_issue Discrepancy handling Handling in Fume Hood with Proper PPE storage->handling experiment Use in Experiment handling->experiment disposal Dispose of Waste According to Regulations experiment->disposal end End disposal->end

Caption: Workflow for the safe receipt, storage, and handling of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Reaction Yield start Low Yield Observed check_purity Check Purity of Starting Material start->check_purity purify Purify by Recrystallization check_purity->purify Impure check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_purity->check_conditions Purity OK purify->check_conditions optimize_temp Optimize Temperature Control check_conditions->optimize_temp Temp. Fluctuation protect_group Consider Protecting Groups check_conditions->protect_group Side Reaction check_reagents Verify Reagent Compatibility and Stoichiometry check_conditions->check_reagents rerun Re-run Experiment optimize_temp->rerun protect_group->rerun adjust_reagents Adjust Stoichiometry or Change Reagent check_reagents->adjust_reagents Incompatible or Incorrect Amount check_reagents->rerun Reagents OK adjust_reagents->rerun

Caption: A logical workflow for troubleshooting low yields in reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Spectra of 2-Amino-4-nitro-5-methoxybenzoic acid and 4-Amino-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal identification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of two closely related benzoic acid derivatives: 2-Amino-4-nitro-5-methoxybenzoic acid and 4-Amino-3-nitrobenzoic acid. The objective is to highlight the key spectral differences arising from their distinct substitution patterns, supported by predicted experimental data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and 4-Amino-3-nitrobenzoic acid. These predictions are based on established substituent effects on aromatic systems and computational NMR prediction tools.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Assignment This compound 4-Amino-3-nitrobenzoic acid
Aromatic H-3~6.5 - 6.7 (s)-
Aromatic H-6~8.2 - 8.4 (s)~7.8 - 8.0 (d)
Aromatic H-2-~8.4 - 8.6 (d)
Aromatic H-5-~6.9 - 7.1 (dd)
-NH₂~5.5 - 6.5 (br s)~7.5 - 8.5 (br s)
-OCH₃~3.9 - 4.1 (s)-
-COOH~10.0 - 13.0 (br s)~10.0 - 13.0 (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Assignment This compound 4-Amino-3-nitrobenzoic acid
C-1 (Carboxyl)~168~167
C-2~148~118
C-3~100~138
C-4~150~152
C-5~155~116
C-6~110~132
-OCH₃~57-

Experimental Protocols

To acquire high-quality NMR spectra for these compounds, the following experimental protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Use a spectrometer with a field strength of 400 MHz or higher.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-15 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the raw data using Fourier transformation, followed by phase and baseline correction.

  • ¹³C NMR Spectroscopy:

    • Use the same instrument and sample.

    • Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

    • Process the data in a similar manner to the ¹H spectrum.

Visualization of Structural and Spectral Relationships

The following diagrams illustrate the structural differences and the logical workflow for predicting and comparing their NMR spectra.

G cluster_0 This compound cluster_1 4-Amino-3-nitrobenzoic acid a Structure A a_h_nmr ¹H NMR: - 2 aromatic singlets - 1 methoxy singlet - 1 amino broad singlet - 1 carboxyl broad singlet a->a_h_nmr predicts a_c_nmr ¹³C NMR: - 7 aromatic/carboxyl signals - 1 methoxy signal a->a_c_nmr predicts b Structure B b_h_nmr ¹H NMR: - 1 aromatic doublet - 1 aromatic doublet of doublets - 1 aromatic doublet - 1 amino broad singlet - 1 carboxyl broad singlet b->b_h_nmr predicts b_c_nmr ¹³C NMR: - 6 aromatic/carboxyl signals b->b_c_nmr predicts

Caption: Structural differences and predicted NMR signals.

G start Start: Two Isomeric Structures substituent_analysis Analyze Substituent Effects (Amino, Nitro, Methoxy, Carboxyl) start->substituent_analysis predict_multiplicity Predict ¹H Splitting Patterns (Multiplicity) substituent_analysis->predict_multiplicity predict_chem_shift Predict ¹H & ¹³C Chemical Shifts substituent_analysis->predict_chem_shift compile_data Compile Data into Comparison Tables predict_multiplicity->compile_data predict_chem_shift->compile_data conclusion Conclusion: Key Differentiating Features compile_data->conclusion

A Comparative Analysis of Aminonitrobenzoic Acid Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of key aminonitrobenzoic acid isomers, supported by experimental data and detailed protocols.

Aminonitrobenzoic acids, a class of aromatic compounds featuring both an amino and a nitro functional group attached to a benzoic acid core, are of significant interest in medicinal chemistry and materials science. The positional arrangement of these functional groups gives rise to various isomers, each possessing distinct physicochemical properties, reactivity, and biological activities. This guide provides a comprehensive comparative analysis of these isomers to aid researchers, scientists, and drug development professionals in their research and synthetic endeavors. Their utility as intermediates in the synthesis of dyes and pharmaceuticals is well-established.[1] More recently, certain isomers have shown promising biological activities, including antimicrobial and enzyme-inhibiting properties, which has spurred further interest in their therapeutic potential.[1]

Physicochemical Properties: A Comparative Overview

The location of the amino and nitro groups on the benzoic acid ring significantly impacts the physicochemical properties of the isomers. These properties, such as melting point, solubility, and acidity, are critical in determining their behavior in chemical reactions and their interactions with biological targets. The table below summarizes key physicochemical data for several aminonitrobenzoic acid isomers.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Amino-3-nitrobenzoic acid606-18-8182.13211-215Yellow Solid
2-Amino-4-nitrobenzoic acid619-17-0182.13257 (dec.)Yellow Crystalline Solid
2-Amino-5-nitrobenzoic acid616-79-5182.13270 (dec.)Yellow to orange powder or lumps
4-Amino-3-nitrobenzoic acid1588-83-6182.13280 (dec.)Off-white to yellow powder
5-Amino-2-nitrobenzoic acid13280-60-9182.14236-238Yellow powder or crystals

Spectroscopic Data Comparison

Spectroscopic techniques are invaluable for the unambiguous identification and characterization of aminonitrobenzoic acid isomers. The distinct electronic environments of the protons and carbons in each isomer lead to unique spectral fingerprints.

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
IsomerChemical Shift (δ, ppm) and Multiplicity
2-Amino-5-nitrobenzoic acid8.61 (d), 7.95 (dd), 6.90 (d)[2]
4-Amino-3-nitrobenzoic acid8.45 (d), 7.85 (dd), 7.05 (d)[2]
5-Amino-2-nitrobenzoic acid7.5-7.0 (m), 6.5-6.0 (m)

Note: The presented NMR data is based on available literature and may vary depending on the solvent and experimental conditions.

Synthesis of Aminonitrobenzoic Acid Isomers

The synthetic strategy for a particular aminonitrobenzoic acid isomer is dictated by the directing effects of the substituents on the aromatic ring.

General Synthesis of 2-Amino-5-nitrobenzoic Acid

A common method for the synthesis of 2-amino-5-nitrobenzoic acid involves the nitration of 2-aminobenzoic acid.[2]

G Synthesis of 2-Amino-5-nitrobenzoic Acid cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product 2-Aminobenzoic Acid 2-Aminobenzoic Acid Nitration Nitration 2-Aminobenzoic Acid->Nitration Dissolution in H2SO4 2-Amino-5-nitrobenzoic Acid 2-Amino-5-nitrobenzoic Acid Nitration->2-Amino-5-nitrobenzoic Acid Precipitation and Purification Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Nitration Conc. HNO3 Conc. HNO3 Conc. HNO3->Nitration Slow addition

A generalized workflow for the synthesis of 2-amino-5-nitrobenzoic acid.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid

  • Dissolution : Dissolve 2-aminobenzoic acid in concentrated sulfuric acid at a low temperature (typically 0-5 °C) with constant stirring.[2]

  • Nitration : Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, while maintaining the low temperature.[2]

  • Reaction : Allow the reaction to stir for several hours at a low temperature.[2]

  • Quenching : Carefully pour the reaction mixture over crushed ice to precipitate the product.[2]

  • Isolation : Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.[2]

  • Purification : Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-5-nitrobenzoic acid.[2]

Biological Activity and Applications

The structural variations among aminonitrobenzoic acid isomers lead to a range of biological activities, making them interesting candidates for drug discovery.

Enzyme Inhibition
  • 4-Amino-3-nitrobenzoic acid has been identified as a potent inhibitor of the Trypanosoma cruzi trans-sialidase enzyme, showing 77% inhibition in enzymatic assays.[1] This makes it a potential lead compound for the development of new treatments for Chagas disease.[1]

  • 5-Amino-2-nitrobenzoic acid is known to inhibit proteases such as chymotrypsin, trypsin, and elastase.[1] It has also demonstrated inhibitory activity against dihydrolipoamide dehydrogenase.[1]

  • 3-Amino-5-nitrobenzoic acid is utilized as an intermediate in the synthesis of inhibitors for the tyrosine kinase EphB4 and PDK1.[1]

Due to the limited availability of direct comparative studies, a comprehensive table of IC50 or MIC values for all isomers is not currently feasible. The data presented highlights the potential of these compounds, and further side-by-side comparative studies are warranted.

G Isomer-Specific Enzyme Inhibition 4-Amino-3-nitrobenzoic Acid 4-Amino-3-nitrobenzoic Acid Trans-sialidase Trans-sialidase 4-Amino-3-nitrobenzoic Acid->Trans-sialidase Inhibits 5-Amino-2-nitrobenzoic Acid 5-Amino-2-nitrobenzoic Acid Proteases Proteases 5-Amino-2-nitrobenzoic Acid->Proteases Inhibits 3-Amino-5-nitrobenzoic Acid 3-Amino-5-nitrobenzoic Acid Kinases (EphB4, PDK1) Kinases (EphB4, PDK1) 3-Amino-5-nitrobenzoic Acid->Kinases (EphB4, PDK1) Intermediate for Inhibitors G General Experimental Workflow for Isomer Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Biological_Assay Biological Assay Structural_Confirmation->Biological_Assay Data_Analysis Data Analysis Biological_Assay->Data_Analysis

References

A Researcher's Guide to Differentiating Isomers of Nitro-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The isomers of nitro-methoxybenzoic acid, with the molecular formula C₈H₇NO₅, present a unique analytical challenge due to their structural similarity. This guide provides a comprehensive comparison of these isomers, supported by experimental data and detailed methodologies, to facilitate their unambiguous differentiation.

Physicochemical and Spectroscopic Data Comparison

The substitution pattern of the nitro and methoxy groups on the benzoic acid ring significantly influences the physicochemical properties and spectroscopic signatures of each isomer. A summary of key identifying data is presented below.

Isomer NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Methoxy-5-nitrobenzoic acid40751-89-1C₈H₇NO₅197.14155-163[1][2]
3-Methoxy-2-nitrobenzoic acid4920-80-3C₈H₇NO₅197.14253-257[3][4]
3-Methoxy-4-nitrobenzoic acid5081-36-7C₈H₇NO₅197.14230-236[5] or 233-235[6][7]
4-Methoxy-2-nitrobenzoic acid33844-21-2C₈H₇NO₅197.14196.5-200.5[8][9]
4-Methoxy-3-nitrobenzoic acid89-41-8C₈H₇NO₅197.14192-194[10][11][12][13]
5-Methoxy-2-nitrobenzoic acid1882-69-5C₈H₇NO₅197.14125-130[14]

Experimental Protocols

Accurate differentiation of the nitro-methoxybenzoic acid isomers relies on the careful application of various analytical techniques. Below are detailed protocols for key experimental methods.

Melting Point Determination

The melting point is a fundamental physical property that can provide a preliminary distinction between the isomers.

Principle: The temperature range over which a solid substance melts is characteristic of its identity and purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dried nitro-methoxybenzoic acid isomer on a clean, dry surface. Grind the sample into a fine powder using a mortar and pestle.

  • Capillary Tube Packing: Push the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until a sample column of 1-2 mm is achieved.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool.

    • Prepare a new sample and heat it again, this time slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[10][15][16][17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise substitution pattern on the benzene ring.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift, splitting pattern, and integration of the signals in a ¹H NMR spectrum, along with the number and chemical shifts of signals in a ¹³C NMR spectrum, provide detailed information about the molecular structure.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nitro-methoxybenzoic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR).[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[2][6] DMSO-d₆ is often a good choice for benzoic acid derivatives.

    • If necessary, add a small amount of TMS as an internal standard (δ = 0.00 ppm).[8]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[19]

    • Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

    • Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.[19]

  • Data Processing and Analysis:

    • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the internal standard or the residual solvent peak.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and integrals of the ¹H NMR signals, and the chemical shifts of the ¹³C NMR signals to determine the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the bonds present. This results in a unique spectral fingerprint for each isomer.

Apparatus:

  • FTIR spectrometer

  • Agate mortar and pestle

  • KBr pellet press

  • FTIR-grade Potassium Bromide (KBr)

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry the FTIR-grade KBr to remove any moisture.

    • Place 1-2 mg of the nitro-methoxybenzoic acid isomer and 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to the die of a KBr pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Analyze the positions and shapes of the absorption bands to identify characteristic functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-H and C=C vibrations of the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating mixtures of isomers.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For polar isomers like nitro-methoxybenzoic acids, reversed-phase HPLC (RP-HPLC) is typically effective.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm)

  • Solvent filtration apparatus

  • Syringe filters

Proposed Protocol (Isocratic Reversed-Phase HPLC):

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier. A starting point could be a mixture of 20 mM phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and methanol (e.g., 65:35 v/v).

    • Filter the mobile phase through a 0.45 µm filter and degas it before use.

  • Standard and Sample Preparation:

    • Prepare stock solutions of each pure isomer in the mobile phase or a suitable solvent like methanol.

    • Prepare working standards and sample solutions at appropriate concentrations.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to determine the retention time of each isomer.

    • Inject the unknown sample mixture to separate and identify the isomers based on their retention times. The elution order will depend on the relative polarities of the isomers.

Logical Workflow for Isomer Differentiation

A systematic approach is crucial for the efficient and accurate identification of a specific nitro-methoxybenzoic acid isomer. The following workflow outlines a logical sequence of analyses.

G Workflow for Isomer Differentiation start Unknown Isomer Sample mp Melting Point Determination start->mp compare_mp Compare with Literature Values mp->compare_mp hplc Reversed-Phase HPLC compare_mp->hplc Ambiguous or Impure nmr ¹H and ¹³C NMR Spectroscopy compare_mp->nmr Tentative ID compare_rt Compare Retention Time with Standards hplc->compare_rt compare_rt->nmr Confirmation end Isomer Identified compare_rt->end Unambiguous Match structure Elucidate Substitution Pattern nmr->structure ftir FTIR Spectroscopy fingerprint Confirm Functional Groups (Fingerprint Region) ftir->fingerprint structure->end fingerprint->end

Caption: A logical workflow for the differentiation of nitro-methoxybenzoic acid isomers.

By employing a combination of these analytical techniques and following a systematic workflow, researchers can confidently distinguish between the various isomers of nitro-methoxybenzoic acid, ensuring the integrity and quality of their scientific endeavors.

References

A Comparative Guide to the Structural Confirmation of Synthesized 2-Amino-4-nitro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide on the Structural Elucidation of 2-Amino-4-nitro-5-methoxybenzoic acid, with a Comparative Analysis Against its Structural Isomers.

The unambiguous confirmation of a synthesized compound's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of analytical data for the synthesized target compound, this compound, against two of its key structural isomers: 4-Amino-3-nitrobenzoic acid and 5-Amino-2-nitrobenzoic acid. Detailed experimental protocols and data visualizations are provided to support researchers in the accurate identification and characterization of these compounds.

Physicochemical and Spectroscopic Data Comparison

Table 1: Physicochemical Properties

PropertyThis compound4-Amino-3-nitrobenzoic acid5-Amino-2-nitrobenzoic acid
Molecular Formula C₈H₈N₂O₅C₇H₆N₂O₄C₇H₆N₂O₄
Molecular Weight 212.16 g/mol [1]182.13 g/mol 182.14 g/mol [2]
Melting Point (°C) Predicted: 180-190280 (dec.)[1][2][3][4]236-238[2]
Appearance Predicted: Yellow to brown solidOchre-yellow crystalline powder[3]Yellow powder or crystals[2]
CAS Number 196194-99-7[1]1588-83-6[2]13280-60-9[2]

Table 2: Predicted/Experimental Spectroscopic Data

TechniqueThis compound (Predicted)4-Amino-3-nitrobenzoic acid (Experimental)5-Amino-2-nitrobenzoic acid (Experimental)
¹H NMR (DMSO-d₆, ppm) ~10.0-12.0 (s, 1H, -COOH), ~7.5 (s, 1H, Ar-H), ~6.5 (s, 1H, Ar-H), ~5.0-6.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃)8.45 (d), 7.85 (dd), 7.05 (d)[2]Data not readily available in search results
¹³C NMR (DMSO-d₆, ppm) ~168 (C=O), ~150 (C-OCH₃), ~145 (C-NO₂), ~140 (C-NH₂), ~120, ~110, ~105 (Ar-CH), ~56 (-OCH₃)Data not readily available in search resultsData not readily available in search results
IR (cm⁻¹) ~3400-3200 (N-H), ~3300-2500 (O-H), ~1700 (C=O), ~1550 & ~1350 (N-O), ~1250 (C-O)Characteristic peaks for N-H, O-H, C=O, N-O, and C-O stretches are expected.~3400-3200 (N-H), ~3300-2500 (O-H), ~1720-1680 (C=O), ~1550-1475 & ~1350-1300 (N-O)[5]
Mass Spec (m/z) [M]⁺• at 212, fragments from loss of H₂O, NO₂, COOH[M]⁺• at 182, fragments from loss of H₂O, NO₂, COOH[M]⁺• at 182, fragments from loss of H₂O, NO₂, COOH

Experimental Workflow for Structural Confirmation

The following diagram illustrates a generalized workflow for the synthesis and structural confirmation of a substituted benzoic acid derivative like this compound.

G Experimental Workflow for Structural Confirmation cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_confirmation Data Interpretation and Confirmation Reactants Reactants Synthesis Synthesis Reactants->Synthesis Reaction Conditions Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification e.g., Recrystallization Pure_Compound Pure_Compound Purification->Pure_Compound NMR_Spectroscopy NMR_Spectroscopy Pure_Compound->NMR_Spectroscopy ¹H, ¹³C IR_Spectroscopy IR_Spectroscopy Pure_Compound->IR_Spectroscopy Functional Groups Mass_Spectrometry Mass_Spectrometry Pure_Compound->Mass_Spectrometry Molecular Weight Data_Analysis Data_Analysis NMR_Spectroscopy->Data_Analysis IR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Confirmation Structure_Confirmation Data_Analysis->Structure_Confirmation Comparison with predicted data and alternatives

Caption: A generalized workflow for the synthesis and structural confirmation of organic compounds.

Detailed Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, acquire data over a spectral width of at least 0-12 ppm.

    • For ¹³C NMR, acquire data over a spectral width of at least 0-200 ppm using a proton-decoupled pulse sequence.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the dry, solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.[5] A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, N-H, C=O, and N-O stretches.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).[2] Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information. For benzoic acids, common fragments correspond to the loss of water (M-18), the nitro group (M-46), and the carboxylic acid group (M-45).[6]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the different analytical techniques in confirming the structure of this compound.

G Logical Flow for Structural Confirmation cluster_techniques Analytical Techniques cluster_information Information Obtained Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry Synthesized_Compound->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Presence of Functional Groups (-COOH, -NH₂, -NO₂, -OCH₃) IR->IR_Info MS_Info Molecular Weight (212.16 g/mol) MS->MS_Info Structure_Confirmed Confirmed Structure of This compound NMR_Info->Structure_Confirmed IR_Info->Structure_Confirmed MS_Info->Structure_Confirmed

Caption: Logical flow of data from analytical techniques to structural confirmation.

References

Unveiling the Biological Potency of Substituted Benzonitrile Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of substituted benzonitrile isomers reveals that the seemingly subtle shift in the position of a functional group on the benzene ring can profoundly influence their therapeutic potential. This guide offers a comparative analysis of the biological activities of key substituted benzonitrile isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Substituted benzonitriles, organic compounds featuring a cyano group and other substituents attached to a benzene ring, are a cornerstone in medicinal chemistry.[1] The versatility of this scaffold allows for the exploration of a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. The spatial arrangement of these substituents—designated as ortho (o-), meta (m-), and para (p-) isomers—plays a pivotal role in defining the molecule's interaction with biological targets, thereby dictating its efficacy and mechanism of action.[2]

Comparative Analysis of Biological Activities

This guide focuses on the comparative biological data of two key classes of substituted benzonitriles: aminobenzonitriles and hydroxybenzonitriles. While direct comparative studies testing all three positional isomers under identical conditions are limited, a compilation of available data provides valuable insights into their structure-activity relationships.

Aminobenzonitrile Isomers

The position of the amino group on the benzonitrile ring significantly impacts the molecule's electronic properties and, consequently, its biological activity. While a comprehensive biological comparison is not extensively documented in a single study, spectroscopic analyses highlight the distinct nature of each isomer, which underpins their differential biological effects.[3]

Table 1: Spectroscopic Properties of Aminobenzonitrile Isomers [3]

Vibrational Mode2-Aminobenzonitrile (ortho)3-Aminobenzonitrile (meta)4-Aminobenzonitrile (para)
N-H Stretch (asymmetric) (cm⁻¹)~3452~3460~3480
N-H Stretch (symmetric) (cm⁻¹)~3363~3370~3380
C≡N Stretch (cm⁻¹)~2211~2239~2220

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.[3]

The para-isomer, 4-aminobenzonitrile, has been noted for its effects on the cardiovascular system.[4] The cytotoxic potential of aminonitrile derivatives is an active area of research, with studies on related compounds like 3-amino-6-phenylpyrazine-2-carbonitrile derivatives indicating that the substitution pattern is a key determinant of anticancer activity.[5]

Hydroxybenzonitrile (Cyanophenol) Isomers

Hydroxybenzonitriles, also known as cyanophenols, are another class of benzonitrile derivatives with significant biological potential. The position of the hydroxyl group influences the compound's acidity, hydrogen bonding capacity, and overall molecular shape, all of which are critical for biological interactions.

2-Hydroxybenzonitrile (salicylonitrile) and its derivatives have shown promise as antimicrobial and cytotoxic agents.[6] While direct comparative data for all three isomers is scarce, the available information suggests that the ortho isomer is a valuable scaffold for developing new bioactive molecules.[6]

Table 2: Comparative Antimicrobial Activity of a Hydroxybenzonitrile Derivative

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
4-hydroxybenzoic acid ester with glycerolStaphylococcus aureusComparable to commercial parabens at lower concentrations
Escherichia coliActive
Saccharomyces cerevisiaeActive
Fusarium culmorumActive

Note: This data is for a derivative and not the parent hydroxybenzonitrile isomers. Direct comparison of the parent isomers is needed for a complete understanding.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of standard protocols for key biological assays.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific turbidity, often corresponding to a known cell density (e.g., 0.5 McFarland standard).[8]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

Signaling Pathways and Mechanisms of Action

The biological effects of substituted benzonitriles are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Activity

Many benzonitrile derivatives exert their anticancer effects by inhibiting tubulin polymerization.[6] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[6]

anticancer_pathway Benzonitrile Derivative Benzonitrile Derivative Tubulin Tubulin Benzonitrile Derivative->Tubulin Inhibits Polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Anticancer mechanism of some benzonitrile derivatives.
Antimicrobial Activity

A proposed mechanism for the antibacterial action of some benzonitrile derivatives involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs). PBPs are crucial for the synthesis of the bacterial cell wall. Inhibition of these enzymes leads to a compromised cell wall and ultimately bacterial cell death.[6]

antimicrobial_workflow Benzonitrile Derivative Benzonitrile Derivative Bacterial Cell Bacterial Cell Benzonitrile Derivative->Bacterial Cell PBP Inhibition PBP Inhibition Bacterial Cell->PBP Inhibition Enters Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption PBP Inhibition->Cell Wall Synthesis Disruption Cell Lysis Cell Lysis Cell Wall Synthesis Disruption->Cell Lysis

General workflow of antibacterial action via PBP inhibition.

Logical Workflow for Isomer Comparison

The systematic evaluation of substituted benzonitrile isomers is a logical process that flows from synthesis to detailed biological characterization.

logical_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Ortho Isomer Ortho Isomer Spectroscopic Analysis Spectroscopic Analysis Ortho Isomer->Spectroscopic Analysis Meta Isomer Meta Isomer Meta Isomer->Spectroscopic Analysis Para Isomer Para Isomer Para Isomer->Spectroscopic Analysis Antimicrobial Assay Antimicrobial Assay Spectroscopic Analysis->Antimicrobial Assay Cytotoxicity Assay Cytotoxicity Assay Spectroscopic Analysis->Cytotoxicity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Spectroscopic Analysis->Enzyme Inhibition Assay Data Analysis Data Analysis Antimicrobial Assay->Data Analysis Cytotoxicity Assay->Data Analysis Enzyme Inhibition Assay->Data Analysis SAR Determination SAR Determination Data Analysis->SAR Determination

Workflow for comparing substituted benzonitrile isomers.

References

A Comparative Analysis of the Physicochemical Properties of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of functional groups on an aromatic ring can profoundly influence a molecule's physicochemical properties, which in turn dictates its biological activity, formulation characteristics, and potential therapeutic applications. This guide provides a detailed comparison of the three structural isomers of aminobenzoic acid: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid (meta-aminobenzoic acid), and 4-aminobenzoic acid (para-aminobenzoic acid or PABA). Understanding these differences is crucial for applications ranging from pharmaceutical development to materials science.

Key Physicochemical Property Differences

The location of the amino group relative to the carboxylic acid group on the benzene ring significantly impacts properties such as melting point, boiling point, solubility, and acidity (pKa). These differences primarily arise from variations in intermolecular and intramolecular hydrogen bonding, as well as the electronic effects of the substituents.

2-Aminobenzoic Acid (Anthranilic Acid): The ortho positioning of the amino and carboxyl groups allows for strong intramolecular hydrogen bonding. This internal interaction reduces the availability of these groups for intermolecular hydrogen bonding with neighboring molecules, which generally leads to a lower melting point and boiling point compared to the other isomers. It also influences its solubility and acidity.

3-Aminobenzoic Acid: In the meta isomer, the functional groups are too far apart for intramolecular hydrogen bonding. Consequently, intermolecular hydrogen bonding is the dominant force between molecules, leading to a higher melting point than the ortho isomer.

4-Aminobenzoic Acid (PABA): The para arrangement allows for the most effective intermolecular hydrogen bonding and a highly ordered, stable crystal lattice. This results in the highest melting and boiling points among the three isomers. PABA is widely known for its use in sunscreens as a UVB absorber and is a crucial intermediate in the folate synthesis pathway in bacteria.

Quantitative Data Comparison

The following table summarizes the key physicochemical properties of the aminobenzoic acid isomers, with data compiled from various sources.

Property2-Aminobenzoic Acid (Anthranilic Acid)3-Aminobenzoic Acid4-Aminobenzoic Acid (PABA)
Molar Mass ( g/mol ) 137.14137.14137.14
Appearance White to pale-yellow crystalline powderWhite solidWhite-grey crystals
Melting Point (°C) 146–148178–180187–189
Boiling Point (°C) ~200 (sublimes)352.5340
Water Solubility (g/L) 5.72 (at 25°C)5.9 (at 15°C)5.39 (at 25°C)
pKa (carboxyl group) 2.173.072.38
pKa (amino group) 4.854.794.85
Density (g/cm³) 1.4121.511.374

Experimental Protocols

The data presented above are typically determined using the following standard experimental methodologies:

Melting Point Determination

Methodology: Capillary melting point determination is a standard technique. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature range over which the substance melts, from the first

Validating the Purity of 2-Amino-4-nitro-5-methoxybenzoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-Amino-4-nitro-5-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. By presenting objective performance data and detailed experimental protocols, this document serves as a practical resource for selecting the most appropriate analytical strategy.

Comparative Analysis of Purity Validation Methods

The selection of an analytical technique for purity assessment is contingent on several factors, including the anticipated purity level, the nature of potential impurities, and the requisite accuracy and precision. The following table summarizes the key performance characteristics of common analytical methods applicable to the purity determination of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Titrimetry (Potentiometric/Acid-Base)Capillary Electrophoresis (CE)
Principle Separation based on differential partitioning between a stationary and a mobile phase, followed by UV detection.Neutralization reaction between the acidic carboxylic acid group and a standardized basic solution, or a redox reaction.Separation of ions based on their electrophoretic mobility under the influence of an applied electric field.
Selectivity High; capable of separating the main component from structurally similar impurities and degradation products.[1][2]Moderate; any acidic or basic impurity can interfere with the result.[1]High; offers excellent resolution for separating closely related compounds.[3]
Sensitivity High (typically in the ng to µg range).[4]Lower compared to chromatographic methods.Very high; requires minimal sample volume.
Quantification Can provide both relative purity (area percent) and absolute purity against a reference standard.[1]Provides a measure of the total acidic or basic content, which corresponds to the purity.[5]Quantitative analysis is possible with appropriate calibration.
Instrumentation Requires a dedicated HPLC system with a pump, injector, column, and detector.Requires a burette, pH meter, or potentiometer.[5]Requires a capillary electrophoresis system with a high-voltage power supply and detector.
Throughput Moderate; typical run times are in the range of 15-30 minutes per sample.High; can be performed relatively quickly.High; analysis times are generally short.
Advantages Robust, reproducible, and highly versatile for a wide range of compounds.[6]Cost-effective, simple, and does not require a specific reference standard for the analyte itself.[5]High separation efficiency, minimal solvent consumption, and suitable for charged molecules.[3]
Disadvantages Requires a reference standard for accurate quantification, and can be more expensive in terms of instrumentation and solvent usage.[2]Less specific and may not detect non-acidic/basic impurities.[1]Can be sensitive to changes in buffer composition and capillary surface.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to improve peak shape. The mobile phase can be run in isocratic or gradient mode.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (a common wavelength for nitroaromatic compounds is around 254 nm).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For absolute quantification, the concentration of the sample is determined from the calibration curve.

Titrimetry (Acid-Base Titration)

Objective: To determine the purity of this compound based on the acidity of its carboxylic acid group.

Instrumentation and Consumables:

  • Burette (50 mL)

  • pH meter or potentiometer

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Ethanol or other suitable solvent

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample (e.g., 200-300 mg) and dissolve it in a suitable solvent such as ethanol.[1]

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution.

  • Endpoint Determination: Determine the equivalence point of the titration using a pH meter (potentiometric titration) or a suitable color indicator.

  • Calculation: Calculate the purity of the sample based on the volume of NaOH solution consumed and the stoichiometry of the acid-base reaction.

Capillary Electrophoresis (CE)

Objective: To achieve a high-resolution separation of this compound from its impurities.

Instrumentation and Consumables:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Buffer solution (e.g., borate buffer at a specific pH)

  • Sodium hydroxide and hydrochloric acid for pH adjustment

Procedure:

  • Capillary Conditioning: Condition the new capillary by flushing it sequentially with 1 M NaOH, deionized water, and the running buffer.

  • Buffer Preparation: Prepare a running buffer of appropriate pH and ionic strength. The pH will influence the charge of the analyte and therefore its migration time.

  • Sample Preparation: Dissolve the sample in the running buffer or a compatible solvent at a low concentration.

  • Electrophoretic Conditions:

    • Applied Voltage: 15-25 kV

    • Injection: Hydrodynamic or electrokinetic injection

    • Temperature: 25 °C

    • Detection: UV detection at a suitable wavelength.

  • Data Analysis: The purity is assessed by the relative peak area of the main component.

Visualizing Experimental Workflows and Biological Context

To further aid in the understanding of the purity validation process and the potential biological relevance of this compound, the following diagrams are provided.

Purity_Validation_Workflow cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Receipt Sample Receipt Sample_Login Sample Login & Documentation Sample_Receipt->Sample_Login Sample_Preparation Sample Preparation for Analysis Sample_Login->Sample_Preparation HPLC HPLC Analysis Sample_Preparation->HPLC Titrimetry Titrimetric Analysis Sample_Preparation->Titrimetry CE Capillary Electrophoresis Sample_Preparation->CE Data_Processing Data Processing & Integration HPLC->Data_Processing Titrimetry->Data_Processing CE->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Final_Report Final Purity Report Purity_Calculation->Final_Report

Caption: Workflow for Purity Validation of this compound.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.[7]

References

Unveiling Drug Behavior: A Comparative Guide to In-Vitro and In-Silico Profiling of Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of a drug candidate's properties is a cornerstone of efficient and successful therapeutic development. This guide provides a direct comparison of experimentally determined and in-silico predicted physicochemical, pharmacokinetic, and pharmacodynamic properties of the well-characterized stimulant, caffeine. By cross-referencing these datasets, we aim to highlight the utility and current limitations of predictive models in preclinical drug discovery.

Executive Summary

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) or pharmacodynamic profiles. In-silico predictive tools offer a rapid and cost-effective means to screen and prioritize compounds early in the discovery pipeline, mitigating the risk of late-stage attrition.[1][2][3][4][5] This guide uses caffeine as a model compound to illustrate the process of validating these computational predictions against real-world experimental data. We present a side-by-side comparison of key parameters, detail the experimental methodologies used to obtain the in-vitro data, and provide a visual representation of the underlying biological pathways and validation workflow.

Data Presentation: Experimental vs. Predicted Properties of Caffeine

The following table summarizes the quantitative comparison between experimentally measured and in-silico predicted properties of caffeine. The predicted values were generated using the SwissADME web tool, a widely used platform for physicochemical, pharmacokinetic, and drug-likeness predictions.

Property CategoryParameterExperimental ValuePredicted Value (SwissADME)
Physicochemical Water Solubility~20 mg/mL (at 25°C)[6][7]Highly Soluble
Pharmacokinetic Intestinal Permeability (Caco-2)46.3 - 111.10 x 10⁻⁶ cm/s[8][9]High
Blood-Brain Barrier PermeabilityYesYes
Pharmacodynamic Adenosine A1 Receptor Binding Affinity (Ki)10.7 µM[10]Not Predicted by SwissADME
Adenosine A2A Receptor Binding Affinity (Ki)9.56 µM[10]Not Predicted by SwissADME

Visualizing the Validation Workflow and Biological Pathway

To effectively validate in-silico predictions, a structured workflow is essential. The following diagram illustrates the process of cross-referencing experimental data with predicted properties.

G cluster_0 In-Silico Prediction cluster_1 Experimental Validation cluster_2 Data Comparison & Analysis a Select In-Silico Tool (e.g., SwissADME) b Input Molecule Structure (SMILES/MOL) a->b c Generate Predicted Properties (Physicochemical, PK, PD) b->c g Tabulate Experimental and Predicted Data c->g Predicted Data d Literature Search for Experimental Data f Acquire Quantitative Data d->f e Perform Key Experiments (Solubility, Permeability, Binding) e->f f->g Experimental Data h Analyze Concordance and Discrepancies g->h i Refine Predictive Models or Guide Further Experiments h->i

Caption: Workflow for cross-referencing in-silico predictions with experimental data.

Caffeine primarily exerts its effects by acting as an antagonist to adenosine receptors, particularly the A1 and A2A subtypes.[11][12][13] The following diagram illustrates the simplified signaling pathway initiated by caffeine's binding to these receptors.

G cluster_0 Caffeine Action cluster_1 Adenosine Receptors cluster_2 Downstream Signaling Caffeine Caffeine A1R Adenosine A1 Receptor Caffeine->A1R Antagonist A2AR Adenosine A2A Receptor Caffeine->A2AR Antagonist AC_inhibit Adenylyl Cyclase (Inhibition) A1R->AC_inhibit Gi coupled AC_activate Adenylyl Cyclase (Activation) A2AR->AC_activate Gs coupled cAMP_decrease Decreased cAMP AC_inhibit->cAMP_decrease cAMP_increase Increased cAMP AC_activate->cAMP_increase PKA_inactive Inactive PKA cAMP_decrease->PKA_inactive PKA_active Active PKA cAMP_increase->PKA_active Physiological_Effects Physiological Effects (e.g., Increased Alertness) PKA_inactive->Physiological_Effects Reduced Inhibition PKA_active->Physiological_Effects

References

A Comparative Guide to the Verification of 2-Amino-4-nitro-5-methoxybenzoic Acid: Mass Spectrometry Fragmentation Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the fragmentation pattern of 2-Amino-4-nitro-5-methoxybenzoic acid under mass spectrometry, offering a basis for its structural verification. Furthermore, it presents a comparative overview of alternative analytical techniques, complete with experimental data and detailed protocols, to assist researchers in selecting the most suitable methods for their specific needs.

Mass Spectrometry: Predicted Fragmentation Pattern

While specific experimental mass spectrometry data for this compound is not widely available, a reliable fragmentation pattern can be predicted based on the known behavior of related aromatic nitro compounds, aminobenzoic acids, and methoxy-substituted aromatics. The molecular weight of this compound is 212.16 g/mol .[1]

The primary fragmentation pathways in electron ionization (EI) mass spectrometry are expected to involve the loss of functional groups. For aromatic carboxylic acids, a common fragmentation is the loss of a hydroxyl radical (-OH) followed by the loss of carbon monoxide (-CO).[2] Nitroaromatic compounds typically show fragmentation involving the loss of NO₂ and NO.

Predicted Fragmentation Table:

m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation
212[M]⁺Molecular Ion
195[M - OH]⁺Loss of hydroxyl radical from the carboxylic acid group
182[M - NO]⁺Loss of nitric oxide
167[M - COOH]⁺ or [M - NO₂]⁺Loss of the carboxyl group or the nitro group
166[M - H₂O - NO]⁺Loss of water and nitric oxide
136[M - COOH - OCH₃]⁺Loss of carboxyl and methoxy groups
122[M - COOH - NO₂]⁺Loss of carboxyl and nitro groups

Illustrative Fragmentation Pathway:

Below is a Graphviz diagram illustrating the predicted primary fragmentation pathway of this compound.

Fragmentation_Pattern M [M]⁺˙ (m/z 212) F1 [M-OH]⁺ (m/z 195) M->F1 -OH F2 [M-NO₂]⁺ (m/z 166) M->F2 -NO₂ F3 [M-COOH]⁺ (m/z 167) M->F3 -COOH F4 [F2-CO]⁺ (m/z 138) F2->F4 -CO F5 [F3-NO₂]⁺ (m/z 121) F3->F5 -NO₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparison of Analytical Verification Methods

While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach is often necessary for unambiguous verification. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information.[3][4]

Comparison Table of Analytical Techniques:

Parameter Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FTIR)
Principle Separation of ions by mass-to-charge ratio.Separation of components in a liquid mobile phase based on their affinity for a stationary phase.Detection of the magnetic properties of atomic nuclei.Measures the absorption of infrared radiation by the molecule's vibrational modes.
Information Provided Molecular weight and structural information from fragmentation.[5]Purity and quantification of the compound.[3]Detailed molecular structure and connectivity of atoms.[3]Identification of functional groups present in the molecule.[4]
Sensitivity Very high (pg to fg range).High (ng to µg range).[6]Moderate (mg range).Low to moderate (µg to mg range).
Sample Requirement Small (µg to ng).Small (µg).Larger (mg).Small (mg).
Destructive? YesNoNoNo

Workflow for Compound Verification:

The following diagram illustrates a typical workflow for the comprehensive verification of a synthesized compound like this compound.

Verification_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification cluster_conclusion Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC Purity Check (HPLC) Purification->HPLC FTIR Functional Group Analysis (FTIR) HPLC->FTIR NMR Structural Elucidation (NMR) FTIR->NMR MS Molecular Weight & Fragmentation (MS) NMR->MS Confirmation Structure Verified MS->Confirmation

Caption: A logical workflow for the synthesis and analytical verification of a chemical compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible data. The following are generalized protocols for the key analytical techniques discussed.

A. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.[5]

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent like methanol or acetonitrile to a concentration of 10-100 µg/mL.[5]

    • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source is commonly used. The analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.[5]

    • Data Acquisition: The sample is introduced into the ion source. The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z). A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z.

    • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain structural information.[5]

B. High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity and quantify the concentration of the compound.[3]

  • Methodology:

    • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[3]

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[3]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective for improving peak shape.[3]

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of about 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

    • HPLC Conditions (Example):

      • Injection Volume: 10 µL

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • UV Detection Wavelength: 254 nm (or the wavelength of maximum absorbance)[3]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical structure and connectivity of the molecule.[5]

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[3]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

    • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the peaks to elucidate the molecular structure.

D. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups present in the molecule.[4]

  • Methodology:

    • Instrumentation: An FTIR spectrometer.

    • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press it into a thin pellet.[3]

    • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

    • Data Analysis: Identify the absorption bands corresponding to specific functional groups (e.g., N-H, O-H, C=O, N-O). For 2-amino-5-nitrobenzoic acid, characteristic peaks would include N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and N-O stretching (nitro group).[7]

References

How substitution patterns affect the reactivity of nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reactivity of Nitrobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzoic acids, available as ortho-, meta-, and para-isomers, are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals. The specific positioning of the electron-withdrawing nitro group on the benzoic acid framework dramatically alters the molecule's physicochemical properties and chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of these isomers, supported by experimental data, to inform synthetic strategy and application.

Comparative Analysis of Acidity

The most striking influence of the nitro group's position is on the acidity of the carboxylic acid moiety. All three isomers are significantly more acidic than the parent benzoic acid (pKa ≈ 4.2).[1][2] This increased acidity is due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting carboxylate anion.[3][4] The order of acidity among the isomers is ortho > para > meta.[2]

Table 1: Physicochemical Properties of Nitrobenzoic Acid Isomers

Property2-Nitrobenzoic Acid (ortho)3-Nitrobenzoic Acid (meta)4-Nitrobenzoic Acid (para)Benzoic Acid (Reference)
pKa (in water) 2.17[2]3.45[2]3.44[2]4.20[2]
Melting Point (°C) 146–148[1]139–141[1]237–242[1]122.4
Water Solubility ~6.8–7.8 g/L[1]~0.24 g/100 mL (15 °C)[1]<0.1 g/100 mL (26 °C)[1]3.4 g/L (25 °C)

The enhanced acidity of the ortho-isomer is a well-documented phenomenon known as the "ortho effect".[2] This is attributed to a combination of the strong electron-withdrawing inductive effect of the nitro group and steric hindrance. The bulky nitro group forces the carboxylic acid group out of the plane of the benzene ring, which minimizes resonance between the carboxyl group and the ring and leads to a more stable carboxylate anion upon deprotonation.[2]

In the para-isomer, the nitro group exerts both a strong electron-withdrawing inductive effect and a resonance effect. The resonance effect allows for the delocalization of the negative charge of the carboxylate anion, which contributes to its stability and thus its higher acidity compared to the meta-isomer.[1][2] The nitro group in the meta position can only exert its electron-withdrawing inductive effect; the resonance effect does not extend to the meta position.[2] Consequently, the stabilization of the carboxylate anion is less pronounced, resulting in weaker acidity relative to the ortho and para isomers.[2]

Electronic effects on nitrobenzoate stability.
Reactivity in Electrophilic Aromatic Substitution (EAS)

Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution reactions.[5] Both substituents are also meta-directing.[5] Therefore, further substitution on the nitrobenzoic acid ring is generally difficult to achieve. When forced, substitution will be directed to a meta position relative to both existing groups.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing group, particularly at the ortho or para position relative to a good leaving group (like a halogen), is crucial for activating an aromatic ring towards nucleophilic aromatic substitution (SNAr).[5][6] The nitrobenzoic acids themselves do not have a suitable leaving group for typical SNAr reactions.[5]

However, if we consider derivatives such as halonitrobenzoic acids, the position of the nitro group would be critical. A nitro group at the ortho or para position to the leaving group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[6][7] A nitro group at the meta position can only offer stabilization through its inductive effect, which is less effective.[6] Thus, a para-nitro substituted aryl halide is significantly more reactive towards nucleophilic attack than its meta-nitro counterpart.

Reactivity of the Carboxylic Acid Group: Esterification

The reactivity of the carboxylic acid group itself is also influenced by the position of the nitro group. In an acid-catalyzed esterification, such as the Fischer esterification, the rate is dependent on several factors, including the susceptibility of the carbonyl carbon to nucleophilic attack by the alcohol.

The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, which should favor nucleophilic attack. However, the initial step of acid-catalyzed esterification involves the protonation of the carbonyl oxygen. The electron-withdrawing nitro group reduces the electron density on the carbonyl oxygen, making it less basic and thus less readily protonated.

Furthermore, in the case of 2-nitrobenzoic acid, the ortho-nitro group presents significant steric hindrance around the carboxylic acid group, which can impede the approach of the alcohol nucleophile, likely leading to a slower reaction rate compared to the meta and para isomers under similar conditions. While specific comparative kinetic data is sparse, it is expected that the para-isomer would offer a favorable balance of electronic activation without the steric hindrance of the ortho-isomer.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the nitrobenzoic acid with a standardized solution of a strong base while monitoring the pH. The pKa is the pH at the half-equivalence point.

Principle: At the half-equivalence point of the titration, the concentration of the undissociated acid [HA] is equal to the concentration of its conjugate base [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the logarithmic term becomes zero, and thus pH = pKa.

Materials and Equipment:

  • pH meter with a combination glass electrode

  • Burette (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Beaker (100 mL or 150 mL)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • 0.01 M solution of the nitrobenzoic acid isomer

  • Buffer solutions for pH meter calibration (pH 4, 7, and 10)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using the standard buffer solutions.

  • Sample Preparation: Accurately pipette a known volume (e.g., 50 mL) of the 0.01 M nitrobenzoic acid solution into a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the solution.

  • Titration: Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence point.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point (the volume of base added is half of that at the equivalence point).

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis calibrate Calibrate pH Meter setup Setup Titration Apparatus calibrate->setup prepare_acid Prepare 0.01 M Nitrobenzoic Acid Solution prepare_acid->setup prepare_base Prepare and Standardize 0.1 M NaOH Solution prepare_base->setup titrate Titrate Acid with NaOH, Recording pH and Volume setup->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot find_ep Determine Equivalence Point plot->find_ep find_hep Determine Half-Equivalence Point find_ep->find_hep det_pka pKa = pH at Half-Equivalence Point find_hep->det_pka

Workflow for pKa determination.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-4-nitro-5-methoxybenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical waste is a cornerstone of a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-4-nitro-5-methoxybenzoic Acid, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is essential.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1]

  • Eye Contact: Rinse eyes cautiously with water for several minutes.[1]

  • Inhalation: Move the individual to an area with fresh air.[1]

Quantitative Safety and Disposal Information

While specific quantitative data for this compound is limited, the following table summarizes key safety and disposal parameters based on information for analogous aromatic nitro compounds. This information underscores the necessity of treating this chemical as hazardous waste.

ParameterInformationSource(s)
Chemical Classification Aromatic Nitro Compound, SolidGeneral Chemical Knowledge
Primary Hazards Potential for skin, eye, and respiratory irritation. May be harmful if swallowed. As with many aromatic nitro compounds, there is a potential for systemic effects.[2][3][4][5]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat, and respiratory protection as needed.[1][2][6]
Primary Disposal Method Incineration by a licensed professional waste disposal service.[7]
Spill Cleanup Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][8]
Disposal Container A labeled, sealed, and chemically compatible container designated for hazardous organic waste.[2][7]

Step-by-Step Disposal Protocol

The standard and most recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal service. In-laboratory treatment or neutralization is not advised due to the potential for unpredictable and hazardous reactions.[7]

  • Containerization:

    • Ensure the waste chemical is stored in its original container or a compatible, tightly sealed, and clearly labeled waste container.[7]

    • Any materials contaminated with the compound, such as weighing paper, gloves, and paper towels, must also be collected as hazardous waste.[2]

    • If the compound is in a solvent, it should be collected in a designated container for hazardous liquid waste, ensuring compatibility with other contents.[2]

  • Labeling:

    • Properly label the hazardous waste container with the full chemical name: "this compound."

    • Include the appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][6]

    • Ensure that it is stored away from incompatible materials, such as strong oxidizing agents, strong bases, and sources of ignition.[3][9]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[2]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for a closely related compound if a specific one is unavailable.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[2]

Experimental Protocols

Detailed and validated experimental protocols for the lab-scale degradation or neutralization of this compound are not recommended.[7][8] The chemical nature of aromatic nitro compounds presents a risk of creating unstable or explosive mixtures if not handled by experts in a controlled environment.[9] Therefore, the safest and most compliant method of disposal is through a professional waste management service.

Disposal Workflow

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage. The following diagram illustrates the logical workflow from initial waste handling to final disposal.

Disposal Workflow for this compound A Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Step 2: Containerize Waste (Solid waste and contaminated materials in a labeled, sealed container) A->B C Step 3: Store Securely (In a designated hazardous waste area away from incompatibles) B->C D Step 4: Arrange for Professional Disposal (Contact EHS or a licensed waste disposal company) C->D E Step 5: Documentation (Provide necessary information to the disposal service) D->E F Step 6: Final Disposal (Incineration by the approved facility) E->F

Caption: Disposal workflow for this compound.

By adhering to these established procedures, laboratory professionals can confidently manage the disposal of this compound, thereby safeguarding themselves, their colleagues, and the environment. It is always advisable to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for 2-Amino-4-nitro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-4-nitro-5-methoxybenzoic Acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established safety data for structurally similar compounds and are intended to provide a robust framework for safe laboratory operations.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound.

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1][2][3]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[1][4]
Lab CoatStandard laboratory coat.[1]
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[1][2]
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[4][5]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risks.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[1][4][6]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][4][6]

  • PPE Inspection: Before commencing any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[1]

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[2][6][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4][8]

  • Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][2][4]

  • Do not eat, drink, or smoke in the work area.[1][4][6]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8][9]

  • Store locked up.[2]

III. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This chemical should be treated as hazardous waste.[10][11]

  • Containerization: Collect waste in a designated, compatible, tightly sealed, and clearly labeled hazardous waste container.[2][10]

  • Disposal Method: Dispose of the contents and container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][7][10] Chemical incineration is a designated method.[10]

  • Prohibitions: Do not dispose of down the drain or in regular solid waste.[11] Prevent the chemical from entering drains, soil, or surface water.[4][10]

IV. Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate steps:

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][4] If eye irritation persists, get medical advice.[1][2]

  • Skin Contact: If on skin, wash with plenty of soap and water.[2][4][8] If skin irritation occurs, get medical advice.[2] Take off contaminated clothing and wash it before reuse.[2][8]

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][4][8] Call a poison center or doctor if you feel unwell.[2][9]

  • Spill Cleanup: For solid compounds, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust creation.[2][10] Evacuate and ventilate the affected area.[6][10]

V. Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response prep_1 Conduct Risk Assessment (Review SDS) prep_2 Ensure Engineering Controls (Fume Hood, Eyewash Station) prep_1->prep_2 prep_3 Inspect & Don Appropriate PPE prep_2->prep_3 handle_1 Weigh/Handle Chemical in Fume Hood prep_3->handle_1 handle_2 Perform Experiment handle_1->handle_2 em_spill Spill handle_1->em_spill em_exposure Exposure handle_1->em_exposure post_1 Decontaminate Work Area handle_2->post_1 disp_1 Collect Waste in Labeled Container handle_2->disp_1 post_2 Remove & Dispose of PPE post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 disp_2 Store in Designated Area disp_1->disp_2 disp_3 Arrange for Professional Disposal disp_2->disp_3 em_spill_action Evacuate, Ventilate, Contain & Clean Up em_spill->em_spill_action em_exposure_action Administer First Aid (Eyes, Skin, Inhalation) em_exposure->em_exposure_action em_medical Seek Medical Attention em_spill_action->em_medical em_exposure_action->em_medical

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.